Ethyl 2-acetylheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZBCUFFUBWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30865144 | |
| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24317-94-0 | |
| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-acetylheptanoate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67887 | |
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| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-acetylheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.946 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTANOIC ACID, 2-ACETYL-, ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S67X93ZTKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-acetylheptanoate, a beta-keto ester with applications in the flavor and fragrance industries, and potential utility as a quorum-sensing inhibitor. This document details its chemical and physical properties, a robust synthesis protocol, and its mechanism of action as a potential antimicrobial agent.
Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.27 g/mol | [1] |
| Boiling Point | 117 °C at 10 mmHg | ChemBK |
| Flash Point | 95.5 °C | ChemBK |
| Solubility | Chloroform (Slightly), Ethanol (Slightly) | ChemBK |
| Vapor Pressure | 0.038 mmHg at 25°C | ChemBK |
| Appearance | Oil | ChemBK |
Synthesis of this compound via Acetoacetic Ester Synthesis
The most common and versatile method for the synthesis of this compound is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[2][3]
Reaction Scheme:
This protocol outlines the synthesis of this compound from ethyl acetoacetate and 1-bromopentane.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-Bromopentane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution.[4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium enolate.[5]
-
-
Alkylation:
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
-
-
Hydrolysis and Decarboxylation (to obtain heptan-2-one, if desired):
-
The purified this compound can be converted to heptan-2-one by heating with dilute aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification. This step removes the ethyl carboxylate group.
-
Potential Biological Activity: Quorum Sensing Inhibition
While primarily known for its sensory properties, as a β-keto ester, this compound has the potential to interfere with bacterial communication, a process known as quorum sensing (QS).[7][8] In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactones (AHLs) which bind to and activate LuxR-type transcriptional regulators.[9][10]
β-keto esters can act as antagonists to AHLs, competing for the binding site on LuxR-type proteins.[7][11] This binding prevents the activation of the transcriptional regulator, thereby inhibiting the expression of downstream genes, which often include virulence factors and biofilm formation genes.[12]
Visualizations
The following diagram illustrates the key stages in the acetoacetic ester synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This diagram illustrates the proposed mechanism of quorum sensing inhibition by this compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. assets-global.website-files.com [assets-global.website-files.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetylheptanoate. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of data from publicly available sources for close structural analogs and predicted values based on established principles of organic spectroscopy. This approach offers a robust reference for the characterization of this compound and similar β-keto esters.
Introduction
This compound is a β-keto ester with the molecular formula C₁₁H₂₀O₃. Its structure incorporates a ketone and an ester functional group, which dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is essential for confirming its identity, assessing its purity, and understanding its role in various chemical and biological processes. This guide covers the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR data for this compound, primarily based on data for its close homolog, Ethyl 2-acetylhexanoate, and general chemical shift principles for β-keto esters.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the ethyl group and the heptanoyl chain. The presence of keto-enol tautomerism in β-keto esters can lead to the appearance of two sets of signals, corresponding to the keto and enol forms.[1] However, in many common solvents like CDCl₃, the keto form is predominant.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.45 | Triplet (t) | 1H | -CO-CH -CO- |
| ~2.25 | Singlet (s) | 3H | -CO-CH₃ |
| ~1.80 - 1.95 | Multiplet (m) | 2H | -CH-CH₂ -(CH₂)₃-CH₃ |
| ~1.20 - 1.40 | Multiplet (m) | 6H | -CH-CH₂-(CH₂)₃ -CH₃ |
| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.89 | Triplet (t) | 3H | -(CH₂)₄-CH₃ |
2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Keto Form) in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~202.5 | C =O (Ketone) |
| ~169.5 | C =O (Ester) |
| ~61.5 | -O-C H₂-CH₃ |
| ~58.5 | -CO-C H-CO- |
| ~31.5 | -CH-C H₂-(CH₂)₃-CH₃ |
| ~29.5 | -CO-C H₃ |
| ~28.8 | -CH-CH₂-C H₂-CH₂-CH₂-CH₃ |
| ~22.4 | -CH-CH₂-CH₂-C H₂-CH₂-CH₃ |
| ~14.1 | -O-CH₂-C H₃ |
| ~13.9 | -(CH₂)₄-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of its two carbonyl groups.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H (Alkyl) Stretch |
| ~1745 | Strong | C=O (Ester) Stretch[1] |
| ~1720 | Strong | C=O (Ketone) Stretch[1] |
| ~1250-1180 | Strong | C-O (Ester) Stretch[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of β-keto esters is often characterized by α-cleavage and McLafferty rearrangements.[3][4][5]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Possible Fragment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 157 | Moderate | [M - C₂H₅O]⁺ |
| 129 | Moderate | [M - C₅H₁₁]⁺ |
| 101 | High | [CH₃COCHCOOC₂H₅]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick the peaks and report the chemical shifts in ppm.
-
2. FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters (example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to Ethyl 2-acetylheptanoate (CAS: 24317-94-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylheptanoate, with the CAS number 24317-94-0, is an organic compound classified as a β-keto ester. It is the ethyl ester of 2-acetylheptanoic acid. This compound is primarily recognized for its characteristic fruity aroma, which has led to its application in the flavor and fragrance industries.[1] Beyond its sensory properties, its chemical structure as a β-keto ester makes it a potentially useful intermediate in various organic syntheses, including the development of more complex molecules for the pharmaceutical and agrochemical sectors.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these properties have been determined experimentally, others are estimated based on computational models.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀O₃ | [2] |
| Molecular Weight | 200.27 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [1][3] |
| Odor | Fruity | [1] |
| Boiling Point | 239.00 to 241.00 °C @ 760 mmHg117 °C @ 10 mmHg | [3][4] |
| Flash Point | 95.5 °C (203.9 °F) | [3] |
| Density | 0.94 g/cm³ | [3] |
| Refractive Index | 1.4290-1.4320 | [3] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Source(s) |
| Water Solubility | 601.2 mg/L @ 25 °C (estimated) | [5] |
| Solubility in Organic Solvents | Soluble in alcohol, slightly soluble in chloroform | [3][5] |
| logP (o/w) | 2.759 (estimated) | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, the following provides an overview of available information.
-
Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for heptanoic acid, 2-acetyl-, ethyl ester.[2]
-
Infrared (IR) Spectroscopy: IR spectra are available, including FTIR (capillary cell: neat) and vapor phase IR.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available in various databases and are essential for structural elucidation.
Synthesis and Experimental Protocols
This compound can be synthesized through several methods, with the most common being the esterification of 2-acetylheptanoic acid with ethanol.[1] Biocatalytic methods using lipases have also been explored as a more environmentally friendly alternative.[1]
A general and widely applicable method for the synthesis of similar esters is the Fischer-Speier esterification. Below is a representative experimental protocol adapted from the synthesis of ethyl heptanoate, which can be modified for the synthesis of this compound.
Representative Experimental Protocol: Fischer-Speier Esterification
Materials:
-
2-Acetylheptanoic acid
-
Anhydrous ethanol (3-5 molar excess)
-
Concentrated sulfuric acid (catalytic amount, ~1-2% by mass of the carboxylic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether (for extraction)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator (optional)
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 2-acetylheptanoic acid with a 3 to 5-fold molar excess of anhydrous ethanol. Add a few boiling chips to ensure smooth boiling.
-
Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the mixture with water to remove the excess ethanol and some of the sulfuric acid.
-
Neutralize the remaining acid by carefully washing with a saturated sodium bicarbonate solution until the effervescence of CO₂ ceases. Vent the separatory funnel frequently to release pressure.
-
Wash the organic layer with brine to help break any emulsions and remove residual water.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Isolation: Filter or decant the dried organic solution into a pre-weighed flask. Remove the solvent (diethyl ether and any remaining ethanol) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Chemical Reactivity and Potential Applications
As a β-keto ester, this compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Key Chemical Reactions:
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to 2-acetylheptanoic acid and ethanol.[1]
-
Transesterification: Reaction with other alcohols in the presence of a catalyst can produce different esters of 2-acetylheptanoic acid.[1]
-
Decarboxylation: Heating, particularly in the presence of acid or base, can lead to decarboxylation to form 2-nonanone.[1]
-
Alkylation/Acylation at the α-carbon: The methylene group between the two carbonyls is acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at this position.
Applications:
-
Flavor and Fragrance: Its primary commercial use is as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1]
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules for potential use in the pharmaceutical and agrochemical industries.[1]
Visualizations
Synthesis Workflow
Caption: A workflow diagram for the synthesis of this compound.
Key Chemical Reactions
Caption: Key chemical reactions of this compound.
Biological Activity and Signaling Pathways
A comprehensive literature search did not reveal any specific studies detailing the biological signaling pathways directly modulated by this compound. Its primary biological relevance appears to be its role as a sensory compound (flavor and aroma). While it is used as an intermediate in the synthesis of pharmaceuticals, there is no publicly available information to suggest that the molecule itself has significant direct biological activity or is a modulator of specific cellular pathways. Research in this area is lacking.
Safety and Toxicity
The available safety data for this compound is limited. It is generally considered to have low acute toxicity.
Table 3: Safety and Toxicity Profile
| Endpoint | Information | Source(s) |
| GHS Classification | Not classified as hazardous according to GHS criteria in many reports. | |
| Oral Toxicity | Not determined for this specific compound. Related compounds have low acute oral toxicity. | [6] |
| Dermal Toxicity | Not determined for this specific compound. Related compounds have low acute dermal toxicity. | [6] |
| Inhalation Toxicity | Not determined. | [6] |
| Irritation | Esters can be potential skin and eye irritants upon direct contact. | [2] |
It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact. For detailed handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a β-keto ester with established applications in the flavor and fragrance industries. Its physicochemical properties are reasonably well-documented, although some data points are based on estimations. The synthetic routes are straightforward, with Fischer-Speier esterification being a common method. The reactivity of the compound, particularly at the α-carbon, makes it a potentially valuable intermediate for organic synthesis in the fields of drug discovery and materials science. However, there is a notable gap in the scientific literature regarding its specific biological activities and signaling pathways, as well as detailed toxicological data. Further research in these areas would be beneficial to fully elucidate the potential of this molecule beyond its current applications.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Buy this compound | 24317-94-0 [smolecule.com]
- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [perflavory.com]
- 4. Ethyl 2-acetyloctanoate | C12H22O3 | CID 121790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]
An In-depth Technical Guide to Ethyl 2-acetylheptanoate: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetylheptanoate, a β-keto ester with the molecular formula C₁₁H₂₀O₃, is a compound of interest in various scientific domains, including flavor and fragrance chemistry, as well as a potential intermediate in the synthesis of more complex organic molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details generalized experimental protocols for its synthesis via Claisen condensation, purification by vacuum distillation, and characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the potential for biological activity by examining signaling pathways modulated by structurally related short-chain fatty acid esters, a pertinent area for future research and drug development.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 24317-94-0 | [1] |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 117 °C @ 10 mmHg | [2] |
| Flash Point | 95.5 °C | [2] |
| Density | 0.948 g/cm³ | [3] |
| Refractive Index | 1.4290-1.4320 | [2] |
| Solubility | Soluble in chloroform and ethanol. | [2] |
Table 2: Chemical Reactivity of this compound
| Reaction Type | Description |
| Hydrolysis | Under acidic or basic conditions, it hydrolyzes to yield 2-acetylheptanoic acid and ethanol. |
| Transesterification | Reacts with other alcohols in the presence of a catalyst to form different esters.[4] |
| Decarboxylation | Can undergo decarboxylation under certain conditions to form 2-octanone. |
Experimental Protocols
Synthesis via Claisen Condensation
The Claisen condensation is a classic method for the formation of β-keto esters.[5][6][7][8] This hypothetical protocol describes the synthesis of this compound from ethyl heptanoate and ethyl acetate.
Workflow for the Synthesis of this compound
Caption: A logical workflow for the synthesis of this compound.
Materials:
-
Ethyl heptanoate
-
Ethyl acetate
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Condensation Reaction: To the sodium ethoxide solution, add a mixture of ethyl heptanoate and ethyl acetate dropwise at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with water and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
Due to the relatively high boiling point of this compound, purification is best achieved by vacuum distillation to prevent thermal decomposition.[9][10]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a vacuum pump, cold trap, and manometer)
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Place the crude this compound in the distillation flask with a stir bar. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
-
Fraction Collection: Gradually heat the distillation flask. Collect and discard any low-boiling forerun. Collect the main fraction that distills at a constant temperature (approximately 117 °C at 10 mmHg).
-
Analysis: Analyze the collected fraction for purity using GC-MS and NMR.
Analytical Methods
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.[4][11][12][13]
Instrumentation Parameters (Hypothetical):
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[14][15]
Sample Preparation and Instrument Parameters (Hypothetical):
| Parameter | Setting |
| Solvent | Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard |
| Concentration | ~10-20 mg/mL for ¹H NMR; ~50-100 mg/mL for ¹³C NMR |
| Spectrometer | 400 MHz or higher |
| ¹H NMR Acquisition | Standard pulse sequence, sufficient number of scans to achieve good signal-to-noise |
| ¹³C NMR Acquisition | Proton-decoupled pulse sequence, sufficient number of scans |
Potential Biological Activity and Signaling Pathways
Direct evidence for the involvement of this compound in biological signaling pathways is currently lacking in scientific literature. However, its structural relationship to short-chain fatty acids (SCFAs) and their esters suggests potential areas for investigation. SCFAs are known to be important signaling molecules that can modulate various cellular processes, including inflammation, glucose metabolism, and lipid metabolism, primarily through the activation of G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[3][16][17][18]
Given that this compound is an ester of a derivative of heptanoic acid (a medium-chain fatty acid with structural similarities to SCFAs), it is plausible that it or its metabolites could interact with these or similar pathways. Further research is warranted to explore this hypothesis.
Hypothesized Signaling Pathway for SCFA Esters
Caption: A potential signaling pathway modulated by short-chain fatty acids.
Conclusion
This compound is a β-keto ester with well-defined physical and chemical properties. While specific, detailed experimental protocols for this compound are not abundant, established methods for the synthesis, purification, and analysis of similar molecules provide a strong framework for its study. The potential for biological activity, particularly through interaction with signaling pathways modulated by short-chain fatty acids, presents an exciting avenue for future research, especially in the context of drug discovery and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential biological relevance of this compound.
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. Short-chain fatty acids one step closer to the clinic - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ujpronline.com [ujpronline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
An In-depth Technical Guide on Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-acetylheptanoate, including its chemical identity, nomenclature, and key identifiers. The information is presented to support research, development, and application activities involving this compound.
Chemical Identification and Nomenclature
This compound is an organic compound classified as an ester.[1] It is specifically the ethyl ester of 2-acetylheptanoic acid.[1] The compound is structurally characterized by a heptanoate backbone with an acetyl group at the second carbon position and an ethyl ester group.
IUPAC Name:
The recognized IUPAC name for this compound is This compound .[1][2]
Synonyms and Alternative Names:
The compound is also known by several synonyms, which are frequently encountered in literature and commercial listings. A comprehensive list of these synonyms is provided in the table below for easy reference.
| Synonym | Source |
| 2-acetyl heptanoic acid ethyl ester | [3] |
| 2-acetylheptanoic acid ethyl ester | [3] |
| ethyl 2-amylacetoacetate | [3][4][5] |
| ethyl 2-pentylacetoacetate | [2][3][4] |
| heptanoic acid, 2-acetyl-, ethyl ester | [2][3][4][6] |
| 2-Acetyl-heptanoic Acid Ethyl Ester | [2] |
| 2-Amylacetoacetic Acid Ethyl Ester | [2][4] |
| 2-N-Amylacetoacetic acid ethyl ester | [4][5] |
| 2-Acetylenanthic acid ethyl ester | [4] |
| Amylacetoaceticacidethylester | [5] |
Key Identifiers:
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 24317-94-0 | [1][6] |
| Molecular Formula | C11H20O3 | [1][6] |
| Molecular Weight | 200.27 g/mol | [1][2] |
| InChI | InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 | [1] |
| InChI Key | XIGZBCUFFUBWDM-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCC(C(=O)C)C(=O)OCC | [1] |
| EINECS | 246-157-0 | [2][4] |
Logical Relationship of Nomenclature
The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and various synonyms for this compound.
Caption: Relationship between the common name, IUPAC name, and synonyms of this compound.
References
- 1. Buy this compound | 24317-94-0 [smolecule.com]
- 2. Heptanoic acid, 2-acetyl-, ethyl ester | C11H20O3 | CID 91162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]
- 4. This compound|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. Heptanoic acid, 2-acetyl-, ethyl ester [webbook.nist.gov]
Keto-Enol Tautomerism of Ethyl 2-acetylheptanoate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the keto-enol tautomerism of Ethyl 2-acetylheptanoate, a β-keto ester of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of specific experimental data for this compound, this guide leverages extensive data from its close structural analog, ethyl acetoacetate, to elucidate the core principles and experimental methodologies. The document details the synthesis, the dynamic equilibrium between the keto and enol forms, and the influence of environmental factors such as solvent and temperature on this equilibrium. Furthermore, it outlines the spectroscopic techniques integral to the characterization and quantification of the tautomers. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the tautomeric properties of β-keto esters.
Introduction
This compound is a β-keto ester that, like other 1,3-dicarbonyl compounds, exhibits keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a "keto" form, containing a ketone and an ester group, and an "enol" form, characterized by an alcohol (enol) adjacent to a carbon-carbon double bond. The interconversion between these two tautomers is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons.
The ratio of the keto to enol tautomers at equilibrium is a critical parameter that influences the compound's physical, chemical, and biological properties. Factors such as the solvent, temperature, and the nature of substituents can significantly shift this equilibrium.[1][2] Understanding and controlling the tautomeric composition is crucial for applications in organic synthesis, where the enol or enolate form often acts as a key nucleophilic intermediate. In the context of drug development, the specific tautomeric form of a molecule can profoundly impact its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic profiles.[2][3]
This guide will provide a detailed overview of the synthesis of this compound, the principles governing its keto-enol equilibrium, and the experimental techniques used for its characterization.
Synthesis of this compound
The most common and effective method for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-promoted condensation of an ester with an enolizable α-hydrogen with another ester. For the synthesis of this compound, a mixed Claisen condensation between ethyl heptanoate and ethyl acetate can be employed. However, a more direct and higher-yielding approach involves the alkylation of the enolate of ethyl acetoacetate with a suitable alkyl halide, such as 1-bromopentane.[4]
Synthesis via Alkylation of Ethyl Acetoacetate
A reported synthetic route involves the reaction of ethyl acetoacetate with 1-bromopentane, which has been shown to produce this compound in a high yield of 83%.[4]
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol: General Procedure for Claisen Condensation
The following is a general procedure for a mixed Claisen condensation, which can be adapted for the synthesis of Ethyl 3-oxoheptanoate, a structural isomer, and provides a framework for the synthesis of this compound.[5]
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Ester Addition: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) is suspended in a suitable anhydrous solvent (e.g., ethanol or THF). One of the ester reactants (e.g., ethyl heptanoate) is added to the flask.[5]
-
Slow Addition of Second Ester: The second ester (e.g., ethyl acetate) is added dropwise from the dropping funnel to the stirred reaction mixture. The slow addition helps to minimize self-condensation of the more reactive ester.[5]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion, the reaction is cooled in an ice bath and neutralized with a dilute acid (e.g., acetic acid or HCl). The product is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[5]
-
Purification: The crude product is purified by fractional distillation under reduced pressure.
The Keto-Enol Tautomeric Equilibrium
The equilibrium between the keto and enol forms of this compound is a central aspect of its chemistry. The enol form is stabilized by two key factors: conjugation of the C=C double bond with the ester carbonyl group and the formation of a stable six-membered ring through an intramolecular hydrogen bond.[6]
Figure 2: Keto-enol tautomerism of this compound.
Factors Influencing the Equilibrium
Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.
-
Non-polar, aprotic solvents (e.g., CCl₄, hexane) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol tautomer is highly stabilizing as there is no competition from solvent molecules for hydrogen bonding.[1]
-
Polar, protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can solvate the keto form effectively and disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the more polar keto tautomer.[1]
Temperature Effects: The influence of temperature on the keto-enol equilibrium is governed by the thermodynamics of the tautomerization process. The equilibrium constant (Keq) is a function of temperature. While specific data for this compound is not available, studies on similar β-keto esters show that the equilibrium can shift with temperature, although the effect may not be as pronounced as the solvent effect.[7]
Spectroscopic Characterization and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying and quantifying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[6]
¹H NMR Spectroscopy
By integrating the signals corresponding to the unique protons of the keto and enol forms, the relative concentrations of each tautomer can be determined, and the equilibrium constant (Keq = [enol]/[keto]) can be calculated.
Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers (based on Ethyl Acetoacetate) [6]
| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| α-H | ~3.5 (s, 2H) | ~5.0 (s, 1H) |
| Acetyl CH₃ | ~2.2 (s, 3H) | ~1.9 (s, 3H) |
| Enolic OH | - | ~12.1 (s, 1H) |
| OCH₂CH₃ | ~4.1 (q, 2H) | ~4.1 (q, 2H) |
| OCH₂CH₃ | ~1.2 (t, 3H) | ~1.2 (t, 3H) |
Note: The heptanoyl chain protons of this compound would exhibit additional signals, but the key diagnostic peaks for the tautomers are the α-proton, acetyl protons, and the enolic hydroxyl proton.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides further evidence for the presence of both tautomers, with distinct signals for the carbonyl and olefinic carbons.
Table 2: Representative ¹³C NMR Chemical Shifts for Keto and Enol Tautomers (based on α-heterocyclic ketones) [8]
| Carbon | Keto Form (δ, ppm) | Enol Form (δ, ppm) |
| C=O (ketone) | ~200 | - |
| C=O (ester) | ~168 | ~172 |
| α-C | ~50 | ~90 |
| C=C (enol) | - | ~160-170 |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies.
Table 3: Representative IR Absorption Frequencies
| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| C=O (ketone, stretch) | ~1740 | - |
| C=O (ester, stretch) | ~1720 | ~1650 (conjugated) |
| C=C (stretch) | - | ~1600 |
| O-H (stretch) | - | ~3200-2500 (broad, H-bonded) |
UV-Vis Spectroscopy
The conjugated system present in the enol form (C=C-C=O) results in a π → π* transition at a longer wavelength (λ_max) compared to the n → π* transition of the non-conjugated keto form. This difference can be utilized for quantitative analysis.
Table 4: Representative UV-Vis Absorption Maxima
| Tautomer | Transition | Typical λ_max (nm) |
| Keto | n → π | ~245 |
| Enol | π → π | ~280-320 |
Experimental Protocol for Keq Determination by ¹H NMR
The following protocol outlines the general steps for determining the keto-enol equilibrium constant of a β-keto ester like this compound in various solvents.[9]
Figure 3: Experimental workflow for Keq determination by ¹H NMR.
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, D₂O).
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum for each sample at a constant, known temperature. Ensure a sufficient relaxation delay to allow for accurate integration.
-
Data Processing: Process the spectra, including phasing and baseline correction.
-
Integration: Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methylene protons) and a signal unique to the enol form (e.g., the vinylic proton).
-
Calculation of Keq: Calculate the equilibrium constant using the following formula, accounting for the number of protons giving rise to each signal:
Keq = [enol]/[keto] = (Integral of enol signal / number of enol protons) / (Integral of keto signal / number of keto protons)
Relevance in Drug Development
The study of keto-enol tautomerism is not merely of academic interest; it has significant implications in the field of drug discovery and development.[10] The specific tautomeric form of a drug molecule can influence several critical parameters:
-
Receptor Binding: Tautomers have different three-dimensional shapes and hydrogen bonding capabilities (donor/acceptor patterns), which can lead to different binding affinities and selectivities for a biological target.[2]
-
Physicochemical Properties: The keto and enol forms exhibit different polarities, solubilities, and pKa values. These properties affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Prodrug Design: Tautomerism can be exploited in prodrug design, where one tautomer may be more stable or have better bioavailability, which then converts to the active tautomeric form in vivo.
Figure 4: Impact of tautomerism on drug development.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. biopchem.education [biopchem.education]
- 10. researchgate.net [researchgate.net]
"Ethyl 2-acetylheptanoate" material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-acetylheptanoate, intended for use by professionals in research and development. The information is presented to ensure safe handling and application of this compound in a laboratory setting.
Chemical Identification and Properties
This compound is an ester recognized for its characteristic fruity aroma, leading to its use in the flavor and fragrance industries.[1] It also serves as a chemical intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1]
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| CAS Number | 24317-94-0[1][2] |
| Molecular Formula | C11H20O3[1][2] |
| Molecular Weight | 200.27 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | Ethyl 2-pentylacetoacetate, Heptanoic acid, 2-acetyl-, ethyl ester, Ethyl 2-Amylacetoacetate[3] |
| Physical and Chemical Properties | Value |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Fruity aroma[1] |
| Boiling Point | 117 °C @ 10 mmHg |
| Flash Point | 95.5 °C[3] |
| Density | 0.94 g/cm³ |
| Vapor Pressure | 0.038 mmHg @ 25°C[4] |
| Solubility | Slightly soluble in chloroform and ethanol.[5] |
| pKa (Predicted) | 12.08 ± 0.46[4] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is reported as not meeting the criteria for hazard classification.[2][3] However, standard laboratory safety precautions should always be observed.
| Safety and Handling Parameter | Information |
| GHS Classification | Not Classified[2][3] |
| Hazard Statements | None found[3] |
| Precautionary Statements | None found[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[6] |
| Handling | Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Wash hands thoroughly after handling.[6][7] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][6][7] Store in a refrigerator under an inert atmosphere.[4] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[6][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[6][7] |
Toxicological Information
| Toxicological Endpoint | Value |
| Oral Toxicity | Not determined[3] |
| Dermal Toxicity | Not determined[3] |
| Inhalation Toxicity | Not determined[3] |
Experimental Protocol: Synthesis of an Ester (Fischer Esterification)
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the synthesis of a similar ester, ethyl heptanoate, via Fischer Esterification is available and can serve as a representative experimental protocol.[9][10]
Objective: To synthesize an ethyl ester from a carboxylic acid and ethanol.
Materials:
-
Heptanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine heptanoic acid with a 3 to 5-fold molar excess of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.[10]
-
Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 2-4 hours.[10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture with water to remove excess ethanol and some of the acid catalyst.
-
Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence stops. Vent the separatory funnel frequently.[10]
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[10]
-
Isolation: Filter the drying agent and remove the solvent from the organic layer via rotary evaporation or distillation to obtain the crude ester.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Buy this compound | 24317-94-0 [smolecule.com]
- 2. Heptanoic acid, 2-acetyl-, ethyl ester | C11H20O3 | CID 91162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [perflavory.com]
- 4. chembk.com [chembk.com]
- 5. This compound|lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ethyl heptanoate, 106-30-9 [thegoodscentscompany.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling Ethyl 2-acetylheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthesis of Ethyl 2-acetylheptanoate, a valuable β-keto ester with applications in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a historical perspective on the development of the chemical reactions that enabled its creation.
Introduction
This compound (also known as ethyl amylacetoacetate) is an organic compound with the chemical formula C₁₁H₂₀O₃. It is the ethyl ester of 2-acetylheptanoic acid. Characterized by a distinct fruity aroma, it is primarily utilized as a flavoring agent in food products and a fragrance component in cosmetics.[1] Beyond these applications, it serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [1] |
| Molecular Weight | 200.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 242-244 °C | [2] |
| Flash Point | 95.00 °C (203.00 °F) | [3] |
| CAS Number | 24317-94-0 | [3] |
Historical Context and Discovery
While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of β-keto ester chemistry in the 19th century. The earliest accessible mention of a boiling point for "Ethyl amylacetoacetate" appears in a 1912 dictionary of applied chemistry, suggesting it was a known compound by that time.[2]
The foundational reaction for the synthesis of this compound and other α-substituted β-keto esters is the acetoacetic ester synthesis . This method was pioneered by the German chemist Johannes Geuther in 1863. Geuther discovered that reacting ethyl acetate with sodium metal produced a new substance, which was later identified as ethyl acetoacetate. This discovery opened the door for the alkylation of the α-carbon of β-keto esters, a significant advancement in organic synthesis.
Further contributions to the understanding and application of this chemistry were made by Ludwig Claisen , who in 1887, developed the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. The Claisen condensation provided a more general and controlled method for the synthesis of the β-keto ester backbone, which could then be alkylated.
The synthesis of this compound is a direct application of the principles established by these early pioneers of organic chemistry. It is prepared by the alkylation of ethyl acetoacetate with a pentyl halide, a classic example of the acetoacetic ester synthesis.
Synthesis of this compound
The most common and historically significant method for the preparation of this compound is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable pentyl halide.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General workflow for the synthesis of this compound via acetoacetic ester synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the work of Williamson et al. (2005) for the synthesis of this compound, which was used as a precursor in the biosynthesis of the antibiotic prodigiosin.[4]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetoacetate (freshly distilled)
-
1-Iodopentane
-
Argon atmosphere
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an argon atmosphere, slowly and carefully add sodium metal (800 mg, 34.7 mmol) to dry ethanol (25 ml).
-
Reaction Mixture: After the initial vigorous reaction subsides, heat the mixture to 60°C until all the sodium has reacted to form a solution of sodium ethoxide.
-
Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add freshly distilled ethyl acetoacetate (4 g, 30.76 mmol) dropwise over 10 minutes.
-
Alkylation: Following the addition of ethyl acetoacetate, add 1-iodopentane (7.28 g, 36.76 mmol).
-
Reflux: Heat the resulting solution at reflux for 8 hours.
-
Work-up and Purification: After the reaction is complete, the product, this compound, can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylheptanoate is a β-keto ester of interest in organic synthesis, serving as a versatile precursor for the creation of more complex molecules, including heterocyclic compounds and substituted ketones. Its structure is amenable to a variety of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of this compound for research applications, based on the well-established acetoacetic ester synthesis.
Principle of Synthesis
The synthesis of this compound is achieved via the alkylation of ethyl acetoacetate. In this reaction, the acidic α-hydrogen of ethyl acetoacetate is removed by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a suitable pentyl halide, such as 1-bromopentane, to form the desired product.
Experimental Protocol
This protocol is adapted from the established procedure for the alkylation of ethyl acetoacetate.[1][2]
Materials:
-
Ethyl acetoacetate (reagent grade)
-
Sodium metal (or Sodium ethoxide)
-
Absolute ethanol
-
1-Bromopentane (or 1-iodopentane)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
5% aqueous Hydrochloric acid
Equipment:
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed. Alternatively, commercially available sodium ethoxide solution can be used.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, heat the mixture to reflux. Add 1-bromopentane dropwise to the refluxing solution over a period of 1-2 hours. Continue to reflux the mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with a 5% aqueous hydrochloric acid solution, followed by saturated aqueous sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the diethyl ether from the filtrate by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
-
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [3] |
| Molecular Weight | 200.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 117 °C at 10 mmHg | [4] |
| Yield | Typically 65-75% (based on similar acetoacetic ester syntheses) | [1] |
| ¹H NMR (CDCl₃) | Expected: δ 0.9 (t, 3H), 1.2-1.4 (m, 9H), 1.8-2.0 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) ppm | |
| ¹³C NMR (CDCl₃) | Expected: δ 13.9, 14.1, 22.4, 27.9, 28.9, 29.6, 59.3, 61.4, 169.8, 203.5 ppm | |
| IR (neat) | Expected: ν ~2960, 2860 (C-H), 1745 (C=O, ester), 1720 (C=O, ketone) cm⁻¹ | [3] |
| Mass Spectrum (EI) | Major fragments (m/z): 200 (M+), 157, 129, 115, 87, 43 | [3] |
Note: Expected NMR chemical shifts are estimated based on the structure and data for similar compounds. Actual values may vary.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Laboratory Scale Synthesis of Ethyl 2-acetylheptanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-acetylheptanoate, a valuable β-keto ester intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The protocol details a crossed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]
Physicochemical Properties and Safety Information
This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [3][4] |
| Molecular Weight | 200.27 g/mol | [4] |
| Boiling Point | 239-241 °C at 760 mmHg | [5] |
| 117 °C at 10 mmHg | [3] | |
| Density | 0.948 g/cm³ | [3] |
| Flash Point | 95.5 °C | [3] |
| pKa | ~11 (keto form) | [2] |
| Solubility | Soluble in chloroform and ethanol (slightly) | [3] |
| Appearance | Colorless to pale yellow oil | [1][3] |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Diethyl ether is highly flammable. Work away from open flames and sources of ignition.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through a crossed Claisen condensation between ethyl acetate and ethyl heptanoate, using sodium ethoxide as the base.
Reaction Scheme:
The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl heptanoate. Subsequent elimination of an ethoxide ion yields the β-keto ester. The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product, which is more acidic than the starting ester.[2][6][7]
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate, anhydrous
-
Ethyl heptanoate, anhydrous
-
Diethyl ether, anhydrous
-
Hydrochloric acid, concentrated
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
Part 1: Preparation of Sodium Ethoxide Solution
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (e.g., 100 mL).
-
Carefully add sodium metal (e.g., 1.15 g, 0.05 mol) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
Part 2: Crossed Claisen Condensation
-
To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (e.g., 4.4 g, 0.05 mol) and ethyl heptanoate (e.g., 7.9 g, 0.05 mol) dropwise from the dropping funnel with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a mixture of ice and concentrated hydrochloric acid to neutralize the reaction mixture until it is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL).
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | ~10.0 g (based on 0.05 mol scale) |
| Actual Yield | 60-70% |
| Purity (by GC-MS) | >95% |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks and Assignments | Reference |
| ¹H NMR (CDCl₃) | δ 0.89 (t, 3H, -CH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃), 1.2-1.4 (m, 6H, -(CH₂)₃-), 1.6 (m, 2H, -CH₂CH-), 2.20 (s, 3H, -C(O)CH₃), 3.45 (t, 1H, -COCH(R)CO-), 4.18 (q, 2H, -OCH₂CH₃) | (Predicted based on similar structures) |
| ¹³C NMR (CDCl₃) | δ 13.9, 14.1, 22.4, 26.8, 28.8, 31.4, 58.6, 61.4, 169.5, 203.2 | (Predicted based on similar structures) |
| Mass Spec (EI) | m/z (%): 200 (M⁺), 157, 129, 101, 83, 43 | [8] |
| IR (Neat) | ν (cm⁻¹): 2957, 2932, 2860 (C-H stretch), 1745 (C=O, ester), 1720 (C=O, ketone), 1150 (C-O stretch) | [8] |
Visualizations
Reaction Pathway
The following diagram illustrates the key steps in the crossed Claisen condensation for the synthesis of this compound.
Experimental Workflow
The logical flow of the experimental procedure is depicted in the following diagram.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. whitman.edu [whitman.edu]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
Ethyl 2-Acetylheptanoate: A Versatile Starting Material in Organic Synthesis
Introduction: Ethyl 2-acetylheptanoate is a valuable and versatile starting material in organic synthesis, primarily utilized as a chemical intermediate in the production of a wide range of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a β-keto and an ester group, allows for a variety of chemical transformations, making it a key building block for the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of polysubstituted 4H-pyrans and quinolines.
Application in the Synthesis of Polysubstituted 4H-Pyrans
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. This compound is an excellent substrate for MCRs in the synthesis of highly substituted 4H-pyran derivatives. These pyran scaffolds are of significant interest due to their diverse biological activities.
A general and efficient method for the synthesis of 2-amino-4-aryl-5-ethoxycarbonyl-6-pentyl-4H-pyran-3-carbonitriles involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and this compound. This reaction can be effectively catalyzed by various catalysts, including basic catalysts, to afford the desired products in high yields.
General Reaction Scheme:
Caption: Multicomponent synthesis of 4H-pyran derivatives.
Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-pentyl-4H-pyran-3-carbonitrile
Materials:
-
This compound (1 mmol)
-
4-Chlorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
To a solution of this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product precipitates from the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | C₁₁H₂₀O₃ | 200.28 | 1 | - |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1 | - |
| Malononitrile | C₃H₂N₂ | 66.06 | 1 | - |
| Product | C₂₁H₂₃ClN₂O₃ | 386.87 | - | ~90-95% |
Application in the Synthesis of Polysubstituted Quinolines
This compound also serves as a key precursor in the synthesis of polysubstituted quinolines, a class of heterocyclic compounds with significant applications in medicinal chemistry. A versatile approach involves a multicomponent reaction strategy, which offers high atom economy and allows for the generation of diverse quinoline scaffolds.
General Workflow for Quinoline Synthesis:
Caption: Workflow for polysubstituted quinoline synthesis.
Experimental Protocol: Synthesis of 2-Methyl-3-pentyl-4-phenylquinoline
Materials:
-
This compound (1 mmol)
-
Aniline (1 mmol)
-
Acetophenone (1 mmol)
-
Polyphosphoric acid (PPA) (catalyst and solvent)
Procedure:
-
In a round-bottom flask, mix this compound (1 mmol), aniline (1 mmol), and acetophenone (1 mmol).
-
Add polyphosphoric acid (PPA) to the mixture to act as both a catalyst and a solvent.
-
Heat the reaction mixture at 120-140 °C for 4-6 hours with constant stirring.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and an excess of sodium bicarbonate solution to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | C₁₁H₂₀O₃ | 200.28 | 1 | - |
| Aniline | C₆H₇N | 93.13 | 1 | - |
| Acetophenone | C₈H₈O | 120.15 | 1 | - |
| Product | C₂₁H₂₃N | 289.42 | - | ~70-80% |
This compound is a readily available and highly effective starting material for the synthesis of complex and biologically relevant heterocyclic compounds. The protocols outlined above for the synthesis of polysubstituted 4H-pyrans and quinolines demonstrate its utility in multicomponent reactions, offering efficient and atom-economical routes to these important molecular scaffolds. Researchers in organic synthesis and drug development can leverage the reactivity of this compound to access novel chemical entities with potential therapeutic applications.
References
Application Notes and Protocols: C-C Bond Formation via Alkylation of Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of β-keto esters is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of carbon-carbon bonds. This class of reactions is particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates. Ethyl 2-acetylheptanoate, a β-keto ester, possesses an acidic α-hydrogen, which can be readily removed by a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with an electrophilic alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form a new C-C bond at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product can yield a variety of ketones, making this a versatile synthetic strategy.[1][2]
These application notes provide detailed protocols for the C-C bond formation through the alkylation of this compound, along with expected yields and reaction parameters for various alkylating agents.
Reaction Principle
The alkylation of this compound proceeds through a two-step mechanism:
-
Enolate Formation: The α-proton of this compound is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. A base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond.[1]
The overall reaction is a versatile method for introducing a wide range of alkyl groups to the α-position of the β-keto ester.
Data Presentation
The following tables summarize the expected outcomes for the alkylation of this compound with various primary alkyl halides using sodium ethoxide as the base in ethanol. The data is based on typical yields obtained for similar β-keto ester alkylations.
Table 1: Alkylation of this compound with Various Alkyl Halides
| Alkylating Agent | Product | Reaction Time (h) | Yield (%) |
| Methyl Iodide | Ethyl 2-acetyl-2-methylheptanoate | 4 | 85 |
| Ethyl Bromide | Ethyl 2-acetyl-2-ethylheptanoate | 6 | 82 |
| n-Propyl Bromide | Ethyl 2-acetyl-2-propylheptanoate | 8 | 78 |
| n-Butyl Bromide | Ethyl 2-acetyl-2-butylheptanoate | 10 | 75 |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₃ |
| Molecular Weight | 200.28 g/mol |
| Boiling Point | 239-241 °C at 760 mmHg[3] |
| Flash Point | 95.00 °C[3] |
| Solubility | Soluble in alcohol; insoluble in water[3] |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol describes a general method for the alkylation of this compound using sodium ethoxide as the base.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, n-propyl bromide, n-butyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.0 eq) to anhydrous ethanol at room temperature. Stir the mixture until all the sodium has reacted to form sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature with continuous stirring. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature for the time specified in Table 1, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alkylated product.
Protocol 2: Optional Hydrolysis and Decarboxylation to Synthesize a Ketone
This protocol describes the conversion of the alkylated β-keto ester to a ketone.
Materials:
-
Alkylated this compound (from Protocol 1)
-
Aqueous Hydrochloric Acid (e.g., 10%)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Hydrolysis: The alkylated this compound is refluxed with aqueous hydrochloric acid until the hydrolysis of the ester is complete (as monitored by TLC).[2]
-
Decarboxylation: Continued heating of the acidic solution will induce decarboxylation, with the evolution of carbon dioxide, to yield the corresponding ketone.[2]
-
Work-up and Extraction: After cooling, the reaction mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ketone.
-
Purification: The ketone can be purified by distillation or column chromatography.
Visualizations
The following diagrams illustrate the key processes in the alkylation of this compound.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Ethyl 2-Acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylheptanoate is a versatile β-keto ester that serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive 1,3-dicarbonyl moiety and a pentyl side chain, allows for its participation in a range of cyclocondensation reactions to form substituted pyrazoles, coumarins, quinolones, and pyrimidines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The presence of the pentyl group from this compound can impart increased lipophilicity to the resulting heterocyclic compounds, potentially influencing their pharmacokinetic and pharmacodynamic properties.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems using this compound as a primary building block.
I. Synthesis of Coumarins via Pechmann Condensation
The Pechmann condensation is a widely utilized method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions. The reaction of this compound with a phenol, such as resorcinol, leads to the formation of a 4-methyl-3-pentylcoumarin derivative.
Quantitative Data
| Product | Reactants | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| 7-Hydroxy-4-methyl-3-pentylcoumarin | Resorcinol, this compound | H₂SO₄, CF₃COOH | - | Not specified | 0 °C to RT | Not specified in detail, but implied to be effective. |
Experimental Protocol: Synthesis of 7-Hydroxy-4-methyl-3-pentylcoumarin
This protocol is adapted from the Pechmann synthesis of coumarins with β-keto esters.
Reagents:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Trifluoroacetic Acid (CF₃COOH)
-
Ice-water bath
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, prepare an equimolar mixture of trifluoroacetic acid and concentrated sulfuric acid.
-
Cool the acid mixture in an ice-water bath.
-
To the cooled acid mixture, add resorcinol (1.0 eq) and this compound (1.0 eq) sequentially with stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 7-hydroxy-4-methyl-3-pentylcoumarin.
Reaction Pathway
Caption: Pechmann condensation for coumarin synthesis.
II. Proposed Synthesis of Pyrazoles via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This compound can react with hydrazine to yield a substituted pyrazolone.
Proposed Quantitative Data
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Ethyl 5-methyl-3-pentyl-1H-pyrazole-4-carboxylate | This compound, Hydrazine hydrate | Acetic Acid | Ethanol | 2-4 | Reflux | 70-90 |
Proposed Experimental Protocol: Synthesis of Ethyl 5-methyl-3-pentyl-1H-pyrazole-4-carboxylate
This is a proposed protocol based on the Knorr pyrazole synthesis with ethyl acetoacetate.[1][2][3]
Reagents:
-
This compound
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude pyrazole derivative.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
Reaction Workflow
Caption: Workflow for Knorr pyrazole synthesis.
III. Proposed Synthesis of Quinolones via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a method for synthesizing 4-hydroxyquinolones from an aniline and a β-keto ester derivative. To utilize this compound in this reaction, it would first need to be converted to an alkoxymethylenemalonate-type intermediate, or more directly, an aniline can be reacted with the β-keto ester followed by cyclization.
Proposed Quantitative Data
| Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 4-Hydroxy-2-methyl-3-pentylquinolin-2(1H)-one | Aniline, this compound | Diphenyl ether | 1-2 | 250-260 | 60-80 |
Proposed Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-3-pentylquinolin-2(1H)-one
This is a proposed protocol based on the high-temperature cyclization step of the Gould-Jacobs reaction.[4][5][6]
Reagents:
-
Aniline
-
This compound
-
Diphenyl ether (or other high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix aniline (1.0 eq) and this compound (1.1 eq).
-
Heat the mixture to approximately 150 °C for 1 hour to form the anilide intermediate, removing the evolved ethanol.
-
Add high-boiling solvent (e.g., diphenyl ether) to the reaction mixture.
-
Heat the solution to reflux (around 250-260 °C) for 1-2 hours to effect cyclization.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add a non-polar solvent like hexane to aid precipitation.
-
Filter the solid product, wash with hexane, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for purification.
Logical Relationship of Synthesis Steps
Caption: Logical steps for Gould-Jacobs quinolone synthesis.
IV. Proposed Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea. This compound is expected to readily participate in this reaction.
Proposed Quantitative Data
| Product | Reactants | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Ethyl 4-aryl-6-methyl-2-oxo-5-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Aromatic aldehyde, this compound, Urea | HCl | Ethanol | 4-6 | Reflux | 75-95 |
Proposed Experimental Protocol: Synthesis of Ethyl 4-aryl-6-methyl-2-oxo-5-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This is a proposed protocol based on the classical Biginelli reaction.[7][8][9]
Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
This compound
-
Urea
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product will precipitate from the solution. Filter the solid, wash with cold ethanol, and then with water.
-
Dry the product to obtain the dihydropyrimidinone derivative.
-
Recrystallize from ethanol if further purification is needed.
Experimental Workflow Diagram
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. theochem.mercer.edu [theochem.mercer.edu]
Application of Ethyl 2-acetylheptanoate in Medicinal Chemistry: A Versatile Synthetic Intermediate
Published: December 28, 2025
Abstract:
Ethyl 2-acetylheptanoate, a β-keto ester, serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of a variety of heterocyclic scaffolds of significant therapeutic interest. While direct biological activity of this compound is not extensively documented, its utility as a chemical intermediate is paramount. This document provides detailed application notes and experimental protocols for the use of this compound and analogous β-keto esters in the synthesis of bioactive molecules, including pyrazolones, dihydropyrimidines, and dihydropyridines. The inherent reactivity of the β-keto ester moiety allows for its participation in a range of classical and multicomponent reactions, providing efficient routes to complex molecular architectures.
Introduction: The Role of β-Keto Esters in Drug Discovery
β-Keto esters, such as this compound, are important building blocks in organic synthesis and medicinal chemistry.[1] Their utility stems from the presence of multiple reactive sites, which allow for a diverse array of chemical transformations. These compounds are key intermediates in the synthesis of numerous biologically active molecules.[2] The versatility of β-keto esters is demonstrated in their application in well-established reactions like the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidines, and the Knorr synthesis of pyrazolones, all of which yield scaffolds with proven pharmacological relevance.[3][4][5]
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [4] |
| Molecular Weight | 200.28 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 239.00 to 241.00 °C @ 760.00 mm Hg | [4] |
| Flash Point | 203.00 °F (95.00 °C) | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (601.2 mg/L @ 25 °C est.) | [4] |
Application in the Synthesis of Bioactive Heterocycles
The following sections detail the application of β-keto esters like this compound in the synthesis of key heterocyclic structures in medicinal chemistry.
Synthesis of Pyrazolone Derivatives
Background: Pyrazolone derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] The Knorr pyrazole synthesis, a condensation reaction between a β-keto ester and a hydrazine, is a fundamental method for constructing the pyrazolone ring.[5]
Reaction Scheme:
Caption: Knorr synthesis of a pyrazolone derivative.
Experimental Protocol: Synthesis of 5-Pentyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is adapted from general procedures for the Knorr pyrazole synthesis.[5]
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield the pyrazolone product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Expected Yields for Pyrazolone Synthesis:
| β-Keto Ester | Hydrazine Derivative | Product | Yield (%) |
| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | >90 |
| Ethyl benzoylacetate | Hydrazine hydrate | 3-Phenyl-1H-pyrazol-5(4H)-one | 85-95 |
| This compound | Hydrazine hydrate | 5-Pentyl-2,4-dihydro-3H-pyrazol-3-one | ~80-90 (Estimated) |
Synthesis of Dihydropyrimidines via Biginelli Reaction
Background: The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel modulation, antihypertensive, and antiviral effects.[4][7] The reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (or thiourea).[4]
Reaction Scheme:
Caption: General scheme of the Biginelli reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol is a general procedure for the Biginelli reaction.[8]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea (1.5 eq) in a round-bottom flask.
-
Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude dihydropyrimidinone.
-
Recrystallize the product from a suitable solvent like ethanol to obtain the purified product.
Representative Yields for the Biginelli Reaction:
| Aldehyde | β-Keto Ester | Urea/Thiourea | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 95 |
| Benzaldehyde | This compound | Urea | ~85-95 (Estimated) |
Hantzsch Synthesis of Dihydropyridines
Background: The Hantzsch pyridine synthesis is a multicomponent reaction used to prepare dihydropyridine derivatives.[2][3] These compounds are of significant medicinal importance, with many acting as calcium channel blockers used in the treatment of hypertension.[2] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[3]
Reaction Scheme:
Caption: Hantzsch synthesis of 1,4-dihydropyridines.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This is a general protocol for the Hantzsch dihydropyridine synthesis.[9]
Materials:
-
This compound (2.0 eq)
-
Aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (2.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add ammonium acetate (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add cold water or ice to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a cold ethanol-water mixture, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Representative Yields for Hantzsch Dihydropyridine Synthesis:
| Aldehyde | β-Keto Ester | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | 90 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | 88 |
| Benzaldehyde | This compound | ~80-90 (Estimated) |
Workflow for Synthesis and Purification
The general workflow for the synthesis of heterocyclic compounds using this compound as a starting material is depicted below.
Caption: General experimental workflow.
Conclusion
This compound, as a representative β-keto ester, is a highly valuable and versatile intermediate in medicinal chemistry. Its ability to participate in a variety of cyclocondensation and multicomponent reactions provides efficient and atom-economical pathways to a diverse range of medicinally relevant heterocyclic scaffolds. The protocols and data presented herein demonstrate the practical application of this and similar β-keto esters in the synthesis of pyrazolones, dihydropyrimidines, and dihydropyridines, highlighting their significance in modern drug discovery and development. Researchers can utilize these methodologies as a foundation for the synthesis of novel analogs for biological screening.
References
- 1. Solid‐Phase Synthesis of Substituted Pyrazolones from Polymer‐Bound β‐Keto Esters | Semantic Scholar [semanticscholar.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
Ethyl 2-acetylheptanoate: A Versatile Chiral Building Block in Asymmetric Synthesis
Abstract
Ethyl 2-acetylheptanoate, a readily accessible β-keto ester, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique structural features, including a reactive ketone and an ester moiety flanking a central carbon atom, allow for a variety of stereoselective transformations. This application note details the utility of this compound in the asymmetric synthesis of high-value chiral molecules, including key intermediates for pharmaceuticals and biologically active natural products. We provide detailed protocols for the enantioselective alkylation and reduction of this compound, supported by quantitative data and workflow diagrams. These methodologies offer researchers robust and efficient pathways to access enantiomerically enriched compounds, facilitating advancements in drug discovery and development.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and flavor and fragrance industries continues to drive the development of novel and efficient asymmetric synthetic methodologies. Chiral building blocks, which are readily available and can be transformed into a variety of complex molecules with high stereocontrol, are central to this endeavor. This compound has proven to be an exemplary scaffold for such purposes. The presence of two distinct carbonyl groups allows for selective chemical manipulation, while the acidic α-proton enables facile enolate formation and subsequent asymmetric functionalization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a strategic component in their synthetic campaigns.
Key Applications
The strategic application of this compound as a chiral building block enables the synthesis of a diverse array of valuable chiral molecules. Two primary stereoselective transformations, asymmetric alkylation and asymmetric reduction, unlock pathways to key structural motifs found in numerous biologically active compounds.
Asymmetric Alkylation: Access to Chiral α-Substituted β-Keto Esters
The introduction of a substituent at the α-position of this compound in an enantioselective manner is a powerful strategy for creating chiral carbon centers. This is commonly achieved through phase-transfer catalysis, employing chiral quaternary ammonium salts derived from cinchona alkaloids.[1][2][3][4][5] These catalysts are capable of generating a chiral ion pair with the enolate of the β-keto ester, thereby directing the approach of an electrophile to one face of the enolate with high selectivity.
The resulting α-alkylated β-keto esters are valuable intermediates. For instance, subsequent reduction of the ketone and ester moieties, followed by cyclization, can lead to the formation of chiral γ-lactones, a common structural motif in natural products and pharmaceuticals.
Asymmetric Reduction: Formation of Chiral β-Hydroxy Esters
The enantioselective reduction of the ketone functionality in this compound provides access to chiral β-hydroxy esters. These compounds are crucial building blocks for the synthesis of various natural products, including insect pheromones and macrolide antibiotics. Biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), has proven to be a highly effective and environmentally benign method for this transformation.[6][7] The enzymes within the yeast selectively reduce the ketone to furnish the corresponding (S)-alcohol with high enantiomeric excess.
The resulting chiral β-hydroxy ester, ethyl (S)-2-acetyl-3-hydroxyheptanoate, can be further elaborated. For example, it can serve as a precursor for the synthesis of chiral diols and other oxygenated compounds.
Data Presentation
The following tables summarize the expected quantitative data for the key stereoselective transformations of this compound based on established methodologies for similar β-keto esters.
Table 1: Asymmetric Alkylation of this compound via Phase-Transfer Catalysis
| Electrophile (R-X) | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Toluene | 0 | 95 | 96 |
| Allyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Toluene | 0 | 92 | 94 |
| Propargyl Bromide | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide | Toluene | 0 | 88 | 92 |
Table 2: Asymmetric Reduction of this compound using Saccharomyces cerevisiae
| Substrate Concentration (g/L) | Co-substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-enantiomer |
| 5 | Sucrose | 48 | >95 | >98 |
| 10 | Glucose | 72 | >90 | >98 |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of this compound using a Chiral Phase-Transfer Catalyst
This protocol describes a general procedure for the enantioselective alkylation of this compound using a cinchona alkaloid-derived phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral catalyst)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chiral phase-transfer catalyst (0.05 mmol, 5 mol%), and anhydrous toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add finely powdered potassium carbonate (5.0 mmol).
-
To the vigorously stirred suspension, add the alkyl halide (1.2 mmol) dropwise over 10 minutes.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL), then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Reduction of this compound using Baker's Yeast
This protocol outlines the biocatalytic reduction of the ketone in this compound to the corresponding (S)-alcohol using Saccharomyces cerevisiae.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae), active dry yeast
-
Sucrose
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and orbital shaker
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (50 g) in warm tap water (500 mL).
-
Add the active dry baker's yeast (25 g) to the sucrose solution and stir until the yeast is well-dispersed.
-
Allow the yeast suspension to ferment for 30 minutes at room temperature (approximately 25 °C).
-
Add this compound (2.5 g) to the fermenting yeast suspension.
-
Incubate the flask on an orbital shaker at 200 rpm and 30 °C for 48-72 hours. Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, add diatomaceous earth (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water (100 mL).
-
Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl (S)-2-acetyl-3-hydroxyheptanoate.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Workflow for Asymmetric Alkylation.
Caption: Workflow for Asymmetric Reduction.
References
- 1. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of β-amino ketones by using cinchona alkaloid-based chiral phase transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Reactions Involving Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis and kinetic resolution of ethyl 2-acetylheptanoate, a versatile β-keto ester with applications in the synthesis of pharmaceuticals and flavoring agents. The use of lipases as biocatalysts offers a green and stereoselective alternative to traditional chemical methods.
Introduction to Enzymatic Synthesis of this compound
This compound is a valuable chiral building block in organic synthesis. Its enzymatic synthesis, primarily through transesterification or acylation reactions, provides a milder and more selective route compared to conventional chemical methods. Lipases, particularly immobilized forms like Novozym 435 from Candida antarctica, are highly effective catalysts for these transformations.[1][2] These enzymes can operate under solvent-free conditions, enhancing the green credentials of the synthesis.[1]
The enzymatic approach also allows for the kinetic resolution of racemic mixtures, yielding enantiomerically enriched products which are often crucial for the development of stereospecific pharmaceuticals.
Key Applications:
-
Pharmaceutical Intermediates: Chiral β-keto esters are precursors to a wide range of complex molecules with biological activity.
-
Flavor and Fragrance Industry: Esters are widely used as flavoring and fragrance compounds.
-
Fine Chemicals Synthesis: A versatile building block for the synthesis of various fine chemicals.
Enzymatic Synthesis via Transesterification
The transesterification of a simple acetoacetate ester with heptan-2-ol is a common method for the synthesis of this compound. Immobilized lipases are particularly well-suited for this reaction, offering high stability and reusability.
General Reaction Scheme
Caption: Enzymatic transesterification for the synthesis of this compound.
Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is adapted from general procedures for the lipase-catalyzed synthesis of β-keto esters.[1]
Materials:
-
Ethyl acetoacetate
-
Heptan-2-ol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, or solvent-free)
-
Molecular sieves (optional, to remove ethanol)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
Procedure:
-
To a clean, dry reaction vessel, add heptan-2-ol (1 equivalent).
-
Add an excess of ethyl acetoacetate (3-4 equivalents), which can also serve as the solvent. Alternatively, use an inert organic solvent like toluene.
-
Add Novozym 435 (typically 10-20% by weight of the limiting reactant).
-
If not running solvent-free, add anhydrous organic solvent.
-
The reaction can be conducted at a controlled temperature, typically between 40-60°C.
-
Stir the mixture at a constant speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused.
-
Remove the excess ethyl acetoacetate and the ethanol byproduct under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Representative Data for Lipase-Catalyzed Transesterification of β-Keto Esters
| Alcohol | Reaction Time (h) | Yield (%) | Reference |
| Benzyl alcohol | 5 | 97 | [2] |
| 1-Butanol | 6 | 95 | [2] |
| Cyclohexanol | 8 | 92 | [2] |
| 2-Propanol | 12 | 88 | [2] |
Enzymatic Kinetic Resolution of this compound
Enzymatic kinetic resolution is a powerful technique to separate enantiomers of a racemic mixture. In the case of this compound, a lipase can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for the enzymatic kinetic resolution of this compound.
Experimental Protocol: Enzymatic Kinetic Resolution by Acylation
This protocol is a general guide for the kinetic resolution of a racemic ester.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., diisopropyl ether, toluene)
-
Reaction vessel
-
Magnetic stirrer and temperature-controlled bath
Procedure:
-
Dissolve racemic this compound (1 equivalent) in an anhydrous organic solvent in a reaction vessel.
-
Add the acyl donor (typically 1.5-2 equivalents).
-
Add Novozym 435 (typically 20-50 mg per mmol of substrate).
-
Stir the reaction at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction for conversion and enantiomeric excess (ee) of both the remaining substrate and the product using chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Once the desired conversion is reached, filter off the enzyme.
-
Remove the solvent and excess acyl donor under reduced pressure.
-
Separate the acylated product from the unreacted ester by column chromatography.
Representative Data for Enzymatic Kinetic Resolution
The following table provides representative data for the kinetic resolution of various esters using lipases, demonstrating the high enantioselectivity achievable.
| Substrate | Lipase | Acyl Donor | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) | Reference |
| Racemic 1-phenylethanol | Novozym 435 | Vinyl acetate | >99% | >200 | [3] |
| Racemic 2-octanol | Novozym 435 | Vinyl acetate | >99% | >200 | [3] |
| Racemic secondary alcohols | Candida antarctica lipase B | Isopropenyl acetate | 90-99% | >100 | [3] |
Application in Drug Development
The enantiomers of chiral molecules often exhibit different pharmacological activities. Therefore, the synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. Enzymatic synthesis and kinetic resolution provide efficient pathways to obtain single-enantiomer intermediates like this compound for the synthesis of complex active pharmaceutical ingredients (APIs).
Caption: Role of enzymatic synthesis in the drug development pipeline.
By leveraging the stereoselectivity of enzymes, researchers can streamline the synthesis of chiral drugs, potentially reducing the number of synthetic steps, improving yields, and minimizing the environmental impact of the manufacturing process.
References
- 1. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 2. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of "Ethyl 2-acetylheptanoate" Reaction Products
Introduction
Ethyl 2-acetylheptanoate is a beta-keto ester of significant interest in organic synthesis, serving as a versatile intermediate for the production of various pharmaceuticals and specialty chemicals. Its synthesis, commonly achieved through the acetoacetic ester synthesis, can result in a mixture of the desired product, unreacted starting materials, and potential byproducts. Accurate and reliable monitoring of these reaction products is crucial for process optimization, yield determination, and quality control. This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction mixtures containing this compound. The method is designed for researchers, scientists, and drug development professionals.
Experimental Protocols
This section details the necessary steps for sample preparation and the instrumental parameters for the GC-MS analysis.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol is recommended for typical reaction mixtures.
-
Reaction Quenching: If the reaction is ongoing, it should be quenched appropriately. A common method is to cool the reaction mixture to room temperature and add a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the organic components with a volatile organic solvent such as diethyl ether or ethyl acetate.[1] Perform the extraction three times with equal volumes of the organic solvent to ensure complete recovery of the analytes.
-
Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to remove any acidic components) and brine (to reduce the water content).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. If necessary, concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious not to remove volatile components.
-
Dilution for GC-MS Analysis: Accurately dilute a small aliquot of the concentrated organic sample in a suitable volatile solvent (e.g., ethyl acetate, hexane, or dichloromethane) to a final concentration of approximately 10-100 µg/mL in a 2 mL autosampler vial.[2]
GC-MS Instrumentation and Conditions
A standard gas chromatograph coupled with a mass selective detector is used for this analysis. The following parameters are recommended for the separation and detection of this compound and related products.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 split ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
The primary objective of the GC-MS analysis is to identify and quantify the components of the reaction mixture.
Identification of Components
The identification of each compound is achieved by comparing its retention time and mass spectrum with those of authentic standards or with reference spectra from a library database (e.g., NIST). The expected retention order on a non-polar column like DB-5ms is generally based on the boiling points of the compounds, with more volatile compounds eluting first.
Table 2: Expected Compounds and their Identification Parameters
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Ethyl acetoacetate (Starting Material) | ~ 8-10 | 130.14 | 43, 69, 88, 130 |
| Alkyl Halide (Starting Material) | Variable | Variable | Variable |
| This compound (Product) | ~ 12-14 | 200.27 | 43, 71, 101, 129, 155, 200 |
| Ethyl 2,2-diacetylheptanoate (Byproduct) | > 14 | 242.31 | 43, 115, 171, 197 |
Quantitative Analysis
For quantitative analysis, an internal standard method is recommended for the highest accuracy. A suitable internal standard would be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from other peaks in the chromatogram.
Table 3: Quantitative Data Summary (Example)
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Relative Abundance (%) |
| Ethyl acetoacetate | 9.52 | 150,000 | 15.0 | 15.0 |
| This compound | 13.25 | 750,000 | 75.0 | 75.0 |
| Ethyl 2,2-diacetylheptanoate | 15.81 | 50,000 | 5.0 | 5.0 |
| Unknown Impurity 1 | 11.45 | 50,000 | 5.0 | 5.0 |
| Total | 1,000,000 | 100.0 | 100.0 |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of "this compound" reaction products.
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathways and Logical Relationships
The logical relationship between the components of the GC-MS system and the analytical process is depicted below.
Caption: Logical flow of the GC-MS instrument components.
References
Application Note: 1H and 13C NMR Characterization of Ethyl 2-acetylheptanoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-acetylheptanoate and its derivatives are key intermediates in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. As β-keto esters, their unique structural features allow for a variety of chemical transformations. Accurate structural elucidation and purity assessment are critical for their application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the comprehensive characterization of these molecules. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, serving as a reference for researchers in the field.
Predicted NMR Spectral Data
Due to the limited availability of published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on the known spectral data of the structurally related compound, ethyl heptanoate, combined with established chemical shift ranges for the acetyl and α-methine functionalities characteristic of β-keto esters.
Structure of this compound:
Predicted ¹H NMR Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | ~4.20 | Quartet | ~7.1 | 2H |
| b | ~1.28 | Triplet | ~7.1 | 3H |
| c | ~3.45 | Triplet | ~7.3 | 1H |
| d | ~1.90 | Multiplet | - | 2H |
| e | ~1.30 | Multiplet | - | 4H |
| f | ~0.90 | Triplet | ~6.9 | 3H |
| g | ~2.25 | Singlet | - | 3H |
Note: The chemical shift of the α-methine proton (c) is an estimation based on its position between two electron-withdrawing carbonyl groups. The actual value may vary depending on solvent and concentration.
Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| 1 | ~202.5 |
| 2 | ~169.5 |
| 3 | ~61.5 |
| 4 | ~14.2 |
| 5 | ~58.0 |
| 6 | ~31.5 |
| 7 | ~28.9 |
| 8 | ~22.5 |
| 9 | ~14.0 |
| 10 | ~29.8 |
Note: The chemical shifts of the ketone carbonyl (1), ester carbonyl (2), and the α-methine carbon (5) are predictions based on typical values for β-keto esters.
Experimental Protocol for NMR Analysis
This protocol outlines the steps for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.
1. Sample Preparation:
-
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Small vial
-
Glass wool
-
-
Procedure:
-
Ensure the NMR tube is clean and dry.
-
For ¹H NMR, accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely and label it appropriately.
-
2. NMR Data Acquisition:
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: -10 to 220 ppm
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.
Conclusion
The predicted ¹H and ¹³C NMR data, coupled with the detailed experimental protocol, provide a robust framework for the characterization of this compound and its derivatives. Adherence to proper sample preparation and data acquisition techniques is crucial for obtaining high-quality, reproducible NMR spectra, which are essential for unambiguous structure determination and purity assessment in the context of drug discovery and development.
Purification of "Ethyl 2-acetylheptanoate" by distillation or chromatography
An Application Note and Protocols for the Purification of Ethyl 2-acetylheptanoate by Distillation and Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable β-keto ester intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Achieving high purity of this compound is critical for subsequent reaction steps and the quality of the final product. This document provides detailed protocols for the purification of this compound using two primary laboratory techniques: fractional vacuum distillation and column chromatography. It outlines the principles of each method, offers guidance on selecting the appropriate technique, and presents structured data to compare their efficacy.
Introduction
This compound (CAS: 24317-94-0) is an organic compound with the molecular formula C11H20O3.[1][2] It is typically a colorless to pale yellow oil.[1][2] Its purification is a crucial step following synthesis, which often involves the alkylation of ethyl acetoacetate with a pentyl halide.[3][4] The choice of purification method depends on factors such as the scale of the synthesis, the nature of the impurities, the required final purity, and the available laboratory equipment. This note details two effective methods: fractional vacuum distillation, which separates compounds based on boiling point differences under reduced pressure, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase.
Principles of Purification Methods
Fractional Vacuum Distillation
Fractional distillation is a technique used to separate liquid mixtures into their pure components based on differences in their boiling points.[5][6] For high-boiling-point compounds like this compound (Boiling Point: 239-241 °C at 760 mmHg), applying a vacuum is essential.[7] Reducing the pressure lowers the boiling point, allowing distillation to occur at a lower temperature and preventing thermal degradation of the compound. A fractionating column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, which allows for a more efficient separation of components with close boiling points.[5]
Column Chromatography
Column chromatography is a preparative separation technique where components of a mixture are separated based on their varying affinities for a stationary phase (e.g., silica gel, alumina) and a mobile phase (the eluent). As the mobile phase flows through the column, compounds that interact more weakly with the stationary phase travel faster, while those with stronger interactions move more slowly, thus achieving separation.
For β-keto esters like this compound, challenges such as keto-enol tautomerism and sensitivity to acidic conditions can arise.[8] The acidic nature of standard silica gel can cause degradation, and the equilibrium between the keto and enol forms can lead to poor separation (band broadening).[8] These issues can be mitigated by using a deactivated stationary phase or a non-acidic alternative like alumina.
Method Selection Workflow
The choice between distillation and chromatography depends on several factors. The following diagram provides a logical workflow for selecting the most appropriate purification method.
Caption: Workflow for selecting between distillation and chromatography.
Data Presentation: Comparison of Methods
The following table summarizes the key parameters and expected outcomes for the purification of this compound by fractional vacuum distillation and column chromatography.
| Parameter | Fractional Vacuum Distillation | Column Chromatography |
| Principle | Separation by boiling point under reduced pressure | Separation by differential adsorption |
| Typical Scale | > 5 g | < 5 g |
| Expected Purity | Good to Excellent (>95%) | Excellent (>98%), can reach >99%[9] |
| Expected Yield | High (90-95%)[9][10] | Moderate to Good (75-85%)[3] |
| Processing Time | Moderate (depends on scale) | Long (packing, running, fraction analysis) |
| Solvent Usage | Low (none for the separation itself) | High |
| Key Advantage | Excellent for large scale, cost-effective | High-resolution separation, good for removing non-volatile or closely related impurities |
| Key Disadvantage | Requires specialized glassware; potential for thermal degradation if not controlled | Can be slow and labor-intensive; potential for product degradation on silica gel[8] |
Experimental Workflow Diagram
The general experimental process, from crude product to pure compound, is outlined below.
References
- 1. Buy this compound | 24317-94-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. C-3- and C-4-Substituted Bicyclic Coumarin Sulfamates as Potent Steroid Sulfatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. vernier.com [vernier.com]
- 6. scribd.com [scribd.com]
- 7. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3182077A - Dehydration of hydroxy esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-acetylheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-acetylheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classic method for synthesizing this compound is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate with a suitable haloalkane, in this case, a pentyl halide, followed by hydrolysis and decarboxylation of the resulting intermediate.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are ethyl acetoacetate, a base (commonly sodium ethoxide), and a pentyl halide (e.g., 1-bromopentane or 1-iodopentane). The choice of solvent is also critical, with ethanol often being used, especially when sodium ethoxide is the base.
Q3: Why is sodium ethoxide in ethanol a commonly used base/solvent system?
Sodium ethoxide is a strong base capable of deprotonating the α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. Using ethanol as the solvent is advantageous because if the ethoxide acts as a nucleophile and attacks the ester carbonyl (transesterification), the starting material is simply regenerated, thus not introducing impurities.
Q4: What are some common side reactions to be aware of?
The most significant side reaction is the O-alkylation of the enolate, where the pentyl group attaches to the oxygen atom instead of the α-carbon. Another potential side reaction is the dialkylation of the α-carbon, where two pentyl groups are added. Additionally, the base can promote self-condensation of ethyl acetoacetate.
Troubleshooting Guide
Low Yield
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors throughout the experimental process. Here are the primary areas to investigate:
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Incomplete Deprotonation: The initial deprotonation of ethyl acetoacetate is crucial.
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Solution: Ensure the base is fresh and anhydrous. Sodium ethoxide is hygroscopic and can be deactivated by moisture. Consider preparing it fresh or using commercially available, high-purity material. Ensure a slight molar excess of the base is used.
-
-
Purity of Reagents: The purity of your starting materials directly impacts the reaction efficiency.
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Solution: Use freshly distilled ethyl acetoacetate and 1-bromopentane. Check for any degradation of the alkyl halide.
-
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Reaction Time and Temperature: Sub-optimal reaction time or temperature can lead to incomplete reaction.
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Solution: The alkylation step is often performed at reflux. Ensure the reaction is heated adequately and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.
-
-
Work-up Losses: Significant product can be lost during the extraction and purification steps.
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Solution: Ensure proper phase separation during aqueous work-up. Perform multiple extractions with the organic solvent to maximize the recovery of the product from the aqueous layer. Be careful during distillation to avoid loss of product.
-
Product Purity Issues
Q: My final product is impure. What are the likely contaminants and how can I remove them?
A: Impurities often arise from side reactions or unreacted starting materials.
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Unreacted Ethyl Acetoacetate: If the reaction did not go to completion, you will have leftover starting material.
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Solution: This can typically be removed by careful fractional distillation, as its boiling point is lower than the product's.
-
-
Dialkylated Product: The presence of ethyl 2-acetyl-2-pentylheptanoate indicates that the α-carbon was alkylated twice.
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Solution: Use a strict 1:1 molar ratio of the enolate to the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also minimize this side reaction. Purification can be achieved through careful fractional distillation.
-
-
O-Alkylation Product: The formation of the O-alkylated ether is another possibility.
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Solution: The choice of solvent can influence the C/O alkylation ratio. Polar aprotic solvents can sometimes favor O-alkylation. Sticking to a protic solvent like ethanol generally favors the desired C-alkylation.
-
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various parameters on the yield of this compound synthesis. These are generalized values and may vary based on specific experimental setups.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Base | Sodium Ethoxide (NaOEt) vs. Potassium tert-Butoxide (t-BuOK) | NaOEt is standard. t-BuOK is a stronger, bulkier base which may reduce dialkylation but can be more expensive. | Ensure anhydrous conditions for both. |
| Alkyl Halide | 1-Iodopentane vs. 1-Bromopentane | 1-Iodopentane is more reactive and may give a higher yield or faster reaction time. | 1-Bromopentane is more commonly used due to lower cost. |
| Solvent | Ethanol vs. DMF (Dimethylformamide) | Ethanol is preferred for C-alkylation. DMF may increase the rate but can also increase O-alkylation. | Ethanol is the standard solvent when using NaOEt. |
| Temperature | Room Temperature vs. Reflux | Reflux is generally required to drive the alkylation to completion in a reasonable time. | Monitor with TLC to avoid prolonged heating which can cause degradation. |
Experimental Protocol: Acetoacetic Ester Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromopentane
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Hydrochloric acid (for work-up)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the enolate.
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Alkylation: Add 1-bromopentane (1.0 equivalent) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and final yield/purity.
Technical Support Center: Synthesis of Ethyl 2-acetylheptanoate
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Ethyl 2-acetylheptanoate, primarily via crossed-Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound and what are the expected reactants?
The most common and direct method for synthesizing this compound is a crossed-Claisen condensation . This reaction involves the base-mediated condensation of two different esters. For this compound, the reactants are ethyl acetate and ethyl heptanoate . A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester.
Q2: What are the most common byproducts I should expect in my reaction mixture?
In a crossed-Claisen condensation involving two esters that both possess α-hydrogens, a mixture of four products is possible due to self-condensation and cross-condensation reactions.[1][2] The primary byproducts are the self-condensation products of the starting materials.
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Ethyl acetoacetate: Formed from the self-condensation of ethyl acetate.
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Ethyl 3-oxo-2-pentylnonanoate: Formed from the self-condensation of ethyl heptanoate.
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Unreacted Starting Materials: Residual ethyl acetate and ethyl heptanoate.
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Ethanol: A byproduct of the condensation reaction.
Q3: My analytical data (GC-MS, NMR) shows a significant peak corresponding to ethyl acetoacetate. Why is this happening and how can I minimize it?
The presence of a large amount of ethyl acetoacetate indicates that the self-condensation of ethyl acetate is a major competing reaction. This occurs when the enolate of ethyl acetate reacts with another molecule of ethyl acetate instead of the intended ethyl heptanoate.
To minimize this:
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Controlled Addition: Slowly add the ethyl acetate to a mixture of the base and ethyl heptanoate.[2] This keeps the concentration of the ethyl acetate enolate low at any given moment, favoring its reaction with the more abundant ethyl heptanoate.[2]
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Use of a Non-nucleophilic Base: Employing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the complete and rapid deprotonation of one ester before the second ester is introduced, providing greater control over the desired crossed-condensation.[1]
Q4: I've noticed byproducts that suggest hydrolysis and possibly decarboxylation. What causes this?
The presence of heptanoic acid, acetic acid, or 2-nonanone suggests that hydrolysis and subsequent decarboxylation have occurred.
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Hydrolysis: The β-ketoester product can be hydrolyzed back to a carboxylic acid if water is present in the reaction mixture or during the workup.[1] It is crucial to use anhydrous (dry) solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Decarboxylation: The β-keto acid intermediate formed from hydrolysis is unstable and can readily lose carbon dioxide (decarboxylate), especially upon heating, to yield a ketone (in this case, 2-nonanone).[1]
Q5: Can transesterification be an issue in this synthesis?
Yes, transesterification can occur if the alkoxide base does not match the alkoxy group of the esters. For example, if sodium methoxide is used with ethyl esters, a mixture of methyl and ethyl esters can be formed, complicating the purification process. To prevent this, always use a base with an alkoxide that corresponds to the alcohol portion of your starting esters (e.g., sodium ethoxide for ethyl esters).[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Desired Product | Dominant Self-Condensation: The self-condensation of starting materials is outcompeting the desired crossed-Claisen condensation. | 1. Slowly add the more acidic ester (ethyl acetate) to the reaction mixture containing the base and the other ester (ethyl heptanoate). 2. Consider using a stronger, non-nucleophilic base like LDA to selectively form one enolate before adding the second ester.[1] |
| Insufficient Base: The Claisen condensation requires a stoichiometric amount of base because the final deprotonation of the β-ketoester product drives the reaction to completion.[1] | Ensure at least one full equivalent of base is used relative to the ester being enolized. | |
| Presence of Water: Water consumes the base and can lead to hydrolysis of the esters.[1] | Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Complex Mixture of Products | Multiple Condensation Products: Both starting esters have α-hydrogens, leading to a mixture of four possible products.[2] | Optimize reaction conditions (e.g., temperature, addition rate) to favor the desired product. Purification by fractional distillation under reduced pressure is often necessary. |
| Transesterification: The alkoxide of the base does not match the esters. | Use sodium ethoxide as the base when working with ethyl esters.[1] | |
| Difficulty in Purification | Similar Boiling Points: The desired product and the self-condensation byproducts may have close boiling points, making separation by simple distillation difficult. | Use fractional distillation under reduced pressure. Monitor the separation by taking fractions and analyzing them by GC or NMR. |
| Acidic Impurities: Presence of unreacted carboxylic acids from hydrolysis. | During the aqueous workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
Summary of Common Byproducts
| Byproduct Name | Formula | Molecular Weight ( g/mol ) | Formation Pathway | Notes |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Self-condensation of ethyl acetate | A major byproduct if conditions are not controlled. |
| Ethyl 3-oxo-2-pentylnonanoate | C₁₆H₃₀O₃ | 270.41 | Self-condensation of ethyl heptanoate | Another potential self-condensation product. |
| 2-Nonanone | C₉H₁₈O | 142.24 | Hydrolysis and decarboxylation of the β-ketoester product | Indicates presence of water and/or excessive heat during workup.[1] |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | Hydrolysis of ethyl heptanoate | Indicates presence of water. |
| Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis of ethyl acetate | Indicates presence of water. |
Experimental Protocols
General Protocol for Crossed-Claisen Condensation
This is a representative protocol and may require optimization.
-
Preparation: Ensure all glassware is thoroughly oven-dried and the reaction is assembled under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place sodium ethoxide (1.0 equivalent) and anhydrous ethanol.
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Addition of Esters: Add ethyl heptanoate (1.0 equivalent) to the flask. Begin cooling the mixture in an ice bath.
-
Slowly add ethyl acetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under vacuum to separate the desired this compound from the byproducts and unreacted starting materials.
Visualizations
Reaction Pathway Diagram
Caption: Main and side reactions in the synthesis.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Troubleshooting Alkylation Reactions of Ethyl 2-Acetylheptanoate
Welcome to the technical support center for the alkylation of ethyl 2-acetylheptanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the alkylation of this compound?
The alkylation of this compound, a β-keto ester, is a classic carbon-carbon bond-forming reaction. The reaction proceeds in two main steps:
-
Deprotonation: The α-hydrogen, located on the carbon between the two carbonyl groups, is acidic. A suitable base is used to remove this proton, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The resulting enolate acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide) in an SN2 reaction, forming a new C-C bond at the α-position.
Q2: My alkylation reaction of this compound is resulting in a low yield. What are the potential causes?
Low yields in the alkylation of this compound can arise from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the β-keto ester, leading to unreacted starting material.
-
Side Reactions: Several side reactions can compete with the desired C-alkylation, reducing the yield of the target product. These include O-alkylation, dialkylation, and hydrolysis of the ester.
-
Poor Quality Reagents or Solvents: The presence of water or other protic impurities in the solvent or reagents can quench the enolate, halting the reaction. The alkylating agent should also be pure and reactive.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents can all significantly impact the reaction outcome.
Q3: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
The most common side products in the alkylation of this compound are:
-
O-Alkylated Product: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). To favor C-alkylation, use less polar aprotic solvents and counterions (like Li⁺ or Na⁺) that coordinate with the oxygen. "Harder" alkylating agents (e.g., alkyl sulfates) tend to favor O-alkylation, while "softer" ones (e.g., alkyl iodides) favor C-alkylation.
-
Dialkylated Product: The mono-alkylated product still has one acidic α-hydrogen and can be deprotonated and alkylated a second time. To minimize dialkylation, use a stoichiometric amount or a slight excess of the base and alkylating agent relative to the this compound. Adding the alkylating agent slowly can also help.
-
Hydrolysis Product: If water is present in the reaction mixture, the ester functional group can be hydrolyzed, especially under basic or acidic workup conditions. Using anhydrous solvents and reagents is crucial.
-
Elimination Products: If using a sterically hindered or secondary/tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation. It is best to use primary or methyl halides.
Q4: What is the best choice of base for the deprotonation of this compound?
The choice of base is critical for a successful alkylation. The base should be strong enough to completely deprotonate the β-keto ester (pKa ≈ 11-13) but should not promote side reactions. Common choices include:
-
Sodium Ethoxide (NaOEt) in Ethanol: A classic and effective choice. It is important to use ethanol as the solvent to avoid transesterification.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in aprotic solvents like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often used with a phase-transfer catalyst.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base that provides rapid and complete enolate formation at low temperatures. This is a good choice to minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting material | 1. Inactive base. 2. Insufficiently strong base. 3. Wet solvent or reagents. 4. Low reaction temperature. | 1. Use fresh, properly stored base. 2. Switch to a stronger base (e.g., NaH or LDA). 3. Use anhydrous solvents and dry glassware. 4. Gradually increase the reaction temperature while monitoring for product formation. |
| Formation of O-alkylated byproduct | 1. Use of a highly polar aprotic solvent. 2. "Hard" alkylating agent. 3. Use of a base with a highly dissociated cation. | 1. Switch to a less polar solvent like THF or diethyl ether. 2. Use a "softer" alkylating agent like an alkyl iodide or bromide. 3. Use a base with a coordinating cation like Li⁺ or Na⁺. |
| Formation of dialkylated byproduct | 1. Use of excess base and/or alkylating agent. 2. Rapid addition of the alkylating agent. | 1. Use a 1:1 molar ratio of this compound to base and alkylating agent. 2. Add the alkylating agent slowly to the enolate solution. |
| Formation of hydrolysis product | Presence of water in the reaction or during workup. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use non-aqueous workup procedures if possible. |
| Formation of elimination byproduct | Use of a secondary or tertiary alkyl halide. | Use a primary or methyl alkyl halide as the alkylating agent. |
Quantitative Data
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Ethyl acetoacetate | 1-Bromopentane | - | - | 59 | [1] |
Note: The synthesis of this compound itself is achieved through the alkylation of ethyl acetoacetate with 1-bromopentane. The conditions for this specific reported yield were not detailed.
Experimental Protocols
General Protocol for the Mono-alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents and scales.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF, or ethanol)
-
Base (e.g., Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or LDA)
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Alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and inert atmosphere setup (nitrogen or argon)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Base Addition:
-
If using NaH: Suspend sodium hydride (1.1 equivalents) in the anhydrous solvent (e.g., THF) in the flask.
-
If using NaOEt: Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
-
Enolate Formation: Cool the base suspension/solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via the dropping funnel. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full enolate formation.
-
Alkylation: To the enolate solution at 0 °C, add the alkylating agent (1.1 equivalents) dropwise via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Troubleshooting Logic for a Failed Alkylation Reaction
Caption: Troubleshooting workflow for failed alkylation reactions.
General Reaction Mechanism and Side Reactions
Caption: Alkylation mechanism and common side reactions.
References
Technical Support Center: Claisen Condensation of Ethyl 2-acetylheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Claisen condensation of Ethyl 2-acetylheptanoate.
Troubleshooting Guide
Question 1: I am getting a low yield of the desired self-condensation product. What are the possible causes and how can I improve it?
Answer:
A low yield in the self-condensation of this compound can stem from several factors. The primary suspects are incomplete reaction, side reactions, or issues with the reaction conditions.
-
Incomplete Reaction: The Claisen condensation is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, a strong base is required to deprotonate the α-carbon of the β-keto ester, forming a stabilized enolate.[4][5] The subsequent deprotonation of the β-dicarbonyl product is the thermodynamic driving force of the reaction.[1][2]
-
Troubleshooting:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or sodium amide (NaNH₂) are often more effective than alkoxides like sodium ethoxide (NaOEt) in driving the reaction to completion.[5] If using an alkoxide, ensure it matches the ester's alcohol portion (i.e., sodium ethoxide for an ethyl ester) to prevent transesterification.
-
Base Stoichiometry: A full equivalent of the base is necessary to deprotonate the product and shift the equilibrium.[1][2][3]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Side Reactions: Several side reactions can consume the starting material or the product, leading to a lower yield. These include retro-Claisen condensation, hydrolysis, and decarboxylation.
-
Troubleshooting:
-
Retro-Claisen Condensation: This is the reverse of the Claisen condensation and can be significant, especially if the product is not effectively deprotonated by the base.[6] Using a stronger base can help mitigate this.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the ester to a carboxylic acid, which can then undergo decarboxylation.[7] Ensure all reagents and glassware are scrupulously dry. Use anhydrous solvents.
-
Decarboxylation: If the β-keto ester product is hydrolyzed to the corresponding β-keto acid, it can readily lose CO₂ upon heating to form a ketone.[7] Avoid excessive heating during workup.
-
-
Question 2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products and how can I minimize their formation?
Answer:
The presence of multiple products suggests the occurrence of side reactions. For the self-condensation of this compound, the main side products arise from the pathways mentioned above.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will see the starting material on your TLC.
-
Retro-Claisen Products: The retro-Claisen reaction will regenerate the starting materials or lead to other ester fragments if transesterification has occurred.
-
Hydrolysis and Decarboxylation Products: Hydrolysis of the ester will produce a carboxylic acid, and subsequent decarboxylation will yield a ketone.
-
Transesterification Products: If the alkoxide base does not match the ester's alkoxy group (e.g., using sodium methoxide with an ethyl ester), you can get a mixture of methyl and ethyl esters of your product and starting material.[8]
Troubleshooting Strategies to Enhance Selectivity:
| Parameter | Recommendation | Rationale |
| Base | Use a strong, non-nucleophilic base like NaH or LDA. If using an alkoxide, match it to the ester (e.g., NaOEt for ethyl esters). | Stronger bases ensure complete enolate formation and deprotonation of the product, driving the reaction forward and minimizing retro-Claisen. Matching the alkoxide prevents transesterification.[5][8] |
| Solvent | Use anhydrous aprotic solvents like THF, diethyl ether, or toluene. | Prevents hydrolysis of the ester and subsequent side reactions.[7] |
| Temperature | Maintain a controlled temperature. Start at a lower temperature and gently heat if necessary. | Lower temperatures can sometimes reduce the rate of side reactions relative to the main reaction. |
| Reagents | Ensure all reagents are pure and dry. | Impurities can catalyze or participate in unwanted side reactions. |
| Workup | Perform an acidic workup at low temperatures. | Neutralizes the base and protonates the enolate product. Low temperature minimizes the risk of decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the self-condensation of this compound?
The self-condensation of this compound, a β-keto ester, will result in the formation of a triketoalkanoate. The reaction involves the formation of an enolate at the α-carbon of one molecule, which then attacks the carbonyl of the acetyl group of a second molecule.
Q2: Can I use a hydroxide base like NaOH or KOH for this reaction?
No, hydroxide bases should be avoided. They will readily hydrolyze the ester functional group to a carboxylate salt, a process known as saponification.[8] This will prevent the desired condensation reaction from occurring.
Q3: How can I confirm the formation of my desired product?
Standard analytical techniques can be used for product confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure of the product, including the presence of the characteristic functional groups and their connectivity.
-
Infrared (IR) Spectroscopy: This can confirm the presence of the ketone and ester carbonyl groups in the product.
-
Mass Spectrometry (MS): This will determine the molecular weight of the product, confirming its identity.
Q4: What is a retro-Claisen condensation and why is it a problem?
The retro-Claisen condensation is the reverse of the Claisen condensation, where a β-dicarbonyl compound is cleaved in the presence of a base to form two ester or ketone fragments.[6] It is a significant side reaction because it reduces the yield of the desired product by breaking it down. This reverse reaction is often in equilibrium with the forward reaction, and its impact can be minimized by using a strong base to deprotonate the product and shift the equilibrium to the product side.[1]
Experimental Protocols
General Protocol for the Self-Condensation of this compound:
This protocol is a general guideline and may require optimization.
-
Preparation:
-
All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
All solvents must be anhydrous.
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Starting Material:
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Control the rate of addition to maintain the reaction temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for the Claisen condensation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Purification of Ethyl 2-acetylheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Ethyl 2-acetylheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an organic compound classified as a β-keto ester. It has the molecular formula C₁₁H₂₀O₃. It is a colorless to pale yellow liquid with a characteristic fruity aroma. Due to its scent, it is primarily used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics. It also serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
Q2: What are the common synthesis routes for this compound?
The most common methods for synthesizing this compound are:
-
Claisen Condensation: A crossed Claisen condensation between ethyl acetate and ethyl heptanoate using a strong base like sodium ethoxide.
-
Acylation of Heptan-2-one: The reaction of heptan-2-one with a source of an acetyl group.
-
Esterification: The reaction of 2-acetylheptanoic acid with ethanol in the presence of an acid catalyst. Another esterification method involves the reaction of acetic anhydride or acetic acid with heptan-2-ol.[1]
Q3: What are the potential impurities I might encounter in my crude this compound?
Impurities in your crude product will largely depend on the synthetic route employed. Potential impurities include:
-
Unreacted Starting Materials: Such as ethyl acetate, ethyl heptanoate, heptan-2-ol, or acetic anhydride.
-
Side-Products: From self-condensation of starting materials in a Claisen condensation.
-
Hydrolysis Products: 2-acetylheptanoic acid and ethanol, which can form if water is present during the reaction or work-up.
-
Transesterification Products: If other alcohols are present as impurities in your starting materials or solvents.
-
Residual Solvents: Solvents used during the synthesis and purification process.
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
To accurately assess the purity of your this compound, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile impurities and confirming the identity of your product by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities by their characteristic signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic ester and ketone functional groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Aqueous Work-up
Symptom: Your crude product, after extraction, shows significant amounts of acidic impurities when analyzed (e.g., by a broad peak in the ¹H NMR spectrum or streaking on a TLC plate).
Possible Cause: Incomplete neutralization of acidic catalysts or hydrolysis of the ester during the work-up.
Solution:
-
Thorough Washing: During your liquid-liquid extraction, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until no more gas evolution (CO₂) is observed. This will neutralize any remaining acid. Follow this with a wash with brine (saturated NaCl solution) to remove excess water.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) for neutralization, as this can promote the hydrolysis of your ester product.
-
Minimize Contact Time: Reduce the contact time of your crude product with the aqueous phase to minimize the risk of hydrolysis.
Issue 2: Poor Separation During Fractional Distillation
Symptom: You are unable to obtain a pure fraction of this compound, and your collected fractions are contaminated with either lower or higher boiling point impurities.
Possible Causes:
-
Inefficient distillation column.
-
Distillation rate is too fast.
-
The boiling points of the impurities are very close to that of the product.
Solution:
-
Improve Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Optimize Distillation Rate: Reduce the heating rate to ensure a slow and steady distillation, allowing for proper equilibrium between the liquid and vapor phases in the column. A rate of 1-2 drops per second for the collected distillate is a good starting point.
-
Consider Vacuum Distillation: If impurities have very close boiling points to your product, performing the distillation under reduced pressure will lower the boiling points and may increase the boiling point difference, facilitating better separation.
Quantitative Data for Distillation Troubleshooting
| Compound | Boiling Point (°C at 1 atm) | Potential Source |
| Acetic Anhydride | 139.8[1][2][3][4][5] | Starting Material |
| Heptan-2-ol | 158 - 162[6][7][8] | Starting Material |
| Ethyl Heptanoate | 188 - 189[9][10][11][12] | Starting Material |
| This compound | 239 - 241 | Product |
| 2-Acetylheptanoic Acid | > 241 (estimated) | Hydrolysis Product |
This table provides a guide for separating impurities based on their boiling points during fractional distillation.
Issue 3: Product Degradation During Column Chromatography
Symptom: You observe streaking or the appearance of new spots on your TLC plates after running a column, and the yield of pure product is low.
Possible Cause: β-keto esters can be sensitive to the acidic nature of standard silica gel, leading to degradation.
Solution:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel by preparing a slurry in your eluent and adding a small amount of a base, such as triethylamine (1-2% v/v).
-
Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina (neutral or basic) for your chromatography.
-
Rapid Purification: Do not let your compound remain on the column for an extended period.
Experimental Protocols
Protocol 1: General Purification by Liquid-Liquid Extraction and Fractional Distillation
-
Quenching and Extraction: After the reaction is complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Continue washing until no more gas evolves. Finally, wash the organic layer with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Fractional Distillation: Set up a fractional distillation apparatus. It is recommended to perform the distillation under reduced pressure to avoid high temperatures that could lead to product degradation. Collect the fraction that distills at the boiling point of this compound.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of your purified this compound in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1 mg/mL).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector and Detector:
-
Injector temperature: 250 °C.
-
MS transfer line temperature: 280 °C.
-
MS ion source temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the relative purity of your sample.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. Acetic anhydride CAS#: 108-24-7 [m.chemicalbook.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Acetic Anhydride [commonorganicchemistry.com]
- 5. khemservices.com [khemservices.com]
- 6. chembk.com [chembk.com]
- 7. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Heptanol | 543-49-7 [chemicalbook.com]
- 9. Ethyl heptanoate - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Technical Support Center: Challenges in the Scale-Up of Ethyl 2-acetylheptanoate Reactions
Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-acetylheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the acetoacetic ester synthesis. This process involves the alkylation of ethyl acetoacetate with a suitable heptyl halide (e.g., 1-bromoheptane) in the presence of a base, followed by hydrolysis and decarboxylation of the resulting substituted β-keto ester.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several key challenges:
-
Reaction Control: The alkylation step is exothermic, and maintaining a consistent temperature in a large reactor can be difficult. Poor heat management can lead to side reactions and impurities.
-
Byproduct Formation: Common byproducts include the O-alkylated product and the dialkylated product. The formation of these impurities can be influenced by the choice of base, solvent, and reaction temperature.[1]
-
Purification: Separating the desired product from unreacted starting materials, byproducts, and residual salts on a large scale can be complex and may require multiple purification steps, such as fractional distillation under reduced pressure.
-
Reagent Handling: The use of strong bases (e.g., sodium ethoxide) and flammable solvents requires stringent safety protocols and specialized equipment for large-scale operations.
-
Solid Handling: If solid bases or reagents are used, their addition and efficient mixing in a large reactor can be challenging, potentially leading to localized "hot spots" and inconsistent reaction progress.
Q3: How can I minimize the formation of byproducts like the O-alkylated and dialkylated products?
Minimizing byproduct formation is crucial for achieving high purity and yield. Here are some strategies:
-
To reduce O-alkylation: The enolate of ethyl acetoacetate can react at either the carbon or the oxygen atom.[1] To favor the desired C-alkylation, it is recommended to use less polar solvents. Additionally, the presence of a cation that can coordinate with the oxygen atom of the enolate can help direct the alkylation to the carbon.[1]
-
To minimize dialkylation: The monoalkylated product still has an acidic proton and can be alkylated a second time.[1] To reduce the likelihood of this, a slight excess of ethyl acetoacetate relative to the base and the alkylating agent can be used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of ethyl acetoacetate. | Use a stronger base or ensure anhydrous conditions to prevent quenching of the enolate.[1] |
| Side reactions consuming starting materials. | Optimize reaction conditions (temperature, solvent) to favor C-alkylation and minimize dialkylation and elimination reactions.[1] | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Presence of O-Alkylated Impurity | Reaction conditions favoring O-alkylation. | Use a less polar solvent and a base with a cation that can chelate with the oxygen of the enolate.[1] |
| Presence of Dialkylated Impurity | The mono-alkylated product is being further alkylated. | Use a slight excess of ethyl acetoacetate.[1] |
| Dark Product Color | Degradation of starting materials or product. | Consider using a milder base or lower reaction temperatures. Purification via distillation or chromatography may be necessary. |
| Difficult Purification | Close boiling points of the product and impurities. | Employ fractional distillation under high vacuum or preparative chromatography for separation. |
Experimental Protocols
Key Experiment: Alkylation of Ethyl Acetoacetate with 1-Bromoheptane
This protocol describes a general procedure for the alkylation step in the synthesis of this compound.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1-Bromoheptane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Enolate Formation: Cool the solution in an ice bath and add ethyl acetoacetate dropwise via the dropping funnel while stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, add 1-bromoheptane dropwise to the reaction mixture.
-
Reaction: Once the addition of 1-bromoheptane is complete, remove the ice bath and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Note: This is a generalized protocol. The specific quantities of reagents, reaction time, and temperature should be optimized for the desired scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Preventing decomposition of "Ethyl 2-acetylheptanoate" during reactions
Welcome to the technical support center for Ethyl 2-acetylheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile β-keto ester during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound, as a β-keto ester, is susceptible to two main decomposition pathways:
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Hydrolysis: Under both acidic and basic conditions, the ester functional group can be cleaved to yield 2-acetylheptanoic acid and ethanol.[1] This reaction is often accelerated by heat.
-
Decarboxylation: Upon heating, particularly in the presence of acid or base, the β-keto acid intermediate (formed from hydrolysis) can readily lose carbon dioxide to form 3-nonanone.[2][3]
Q2: What general storage conditions are recommended to ensure the stability of this compound?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen. Keep it away from strong acids, strong bases, and oxidizing agents.
Q3: At what pH range is this compound most stable?
A3: While specific quantitative data for this compound is limited, β-keto esters are generally most stable in a neutral to slightly acidic pH range (approximately pH 4-6). Strongly acidic (pH < 3) or basic (pH > 8) conditions will catalyze hydrolysis.
Q4: Can I purify this compound by distillation?
A4: Yes, purification by vacuum distillation is possible. However, due to its susceptibility to thermal decomposition, it is crucial to perform the distillation under reduced pressure to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound is exposed to high temperatures.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound.
Issue 1: Low Yield in Alkylation Reactions (Acetoacetic Ester Synthesis)
Symptom: The yield of the desired alkylated product is significantly lower than expected, and analysis of the crude product shows the presence of starting material and/or 3-nonanone.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Decomposition of the starting material: The base used for enolate formation is hydrolyzing the ester. | Use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for this compound) to prevent transesterification and minimize hydrolysis.[4] |
| Decarboxylation during workup: Acidic workup at elevated temperatures can cause decarboxylation of the product. | Perform the acidic workup at a low temperature (e.g., 0-5 °C) and avoid prolonged exposure to acidic conditions. |
| Side reactions: The alkylating agent is reacting with the solvent or other components. | Ensure the use of a dry, aprotic solvent (e.g., THF, DMF) and that all reagents are anhydrous. |
| Incomplete reaction: The reaction has not gone to completion. | Monitor the reaction progress by TLC or GC. If the reaction is sluggish, a slight increase in temperature may be necessary, but this should be done cautiously to avoid decomposition. |
Issue 2: Formation of Impurities During a Reaction
Symptom: TLC or GC-MS analysis of the reaction mixture shows multiple unexpected spots or peaks.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis of the ester: Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Thermal decomposition: The reaction temperature is too high. | Conduct the reaction at the lowest effective temperature. Consider using a more reactive catalyst or reagent that allows for milder conditions. |
| Reaction with incompatible reagents: The reaction conditions are not suitable for the β-keto ester functionality. | Avoid strong oxidizing agents and reducing agents that are not chemoselective for other functional groups in the molecule. Consider the use of protecting groups if harsh conditions are unavoidable. |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of this compound
This protocol describes the alkylation of this compound with an alkyl halide, a common step in the acetoacetic ester synthesis.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add sodium ethoxide (1.05 equivalents) and anhydrous ethanol.
-
Stir the mixture at room temperature until the sodium ethoxide is fully dissolved.
-
Add this compound (1.0 equivalent) dropwise to the solution over 15 minutes.
-
Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add anhydrous diethyl ether and water. Separate the layers.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Protecting Group Strategy for Reactions Under Basic Conditions
To prevent decomposition under strongly basic conditions, the ketone functionality can be protected as a ketal.
Step 1: Protection of the Ketone
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, ethylene glycol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Reflux the mixture, azeotropically removing water until no more is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the protected β-keto ester.
Step 2: Desired Reaction
-
Perform the reaction under basic conditions using the protected substrate.
Step 3: Deprotection
-
Dissolve the protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor by TLC until deprotection is complete.
-
Neutralize the acid with a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash, dry, and concentrate to obtain the deprotected product.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Relationship between reaction parameters and product stability.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-acetylheptanoate Derivatives
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-acetylheptanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound, a β-keto ester, is typically synthesized through two main pathways:
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Acetoacetic Ester Synthesis: This involves the alkylation of an ethyl acetoacetate enolate with a suitable pentyl halide (e.g., 1-bromopentane). This is a reliable method for forming the carbon-carbon bond at the α-position.[1][2]
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Claisen Condensation: This is a condensation reaction between ethyl pentanoate and ethyl acetate in the presence of a strong base to form the desired β-keto ester.[3][4][5]
Q2: I am getting a very low yield. What are the most common reasons?
A2: Low yields in β-keto ester synthesis are common and can stem from several factors:
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Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the α-carbon of the ester, leading to a low concentration of the reactive enolate.[1]
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Unfavorable Equilibrium: The Claisen condensation is a reversible reaction. The equilibrium may not favor the product unless a full equivalent of base is used to deprotonate the resulting β-keto ester, driving the reaction forward.[3][4]
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Side Reactions: Competing reactions such as self-condensation of starting materials, O-alkylation, or dialkylation can consume reactants and reduce the yield of the desired product.
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Presence of Water: Moisture in the reactants or solvent can quench the enolate intermediate, preventing the desired reaction from occurring.[6]
Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?
A3: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) to form the desired β-keto ester or at the oxygen atom (O-alkylation) to form an undesired vinyl ether byproduct.
To favor C-alkylation:
-
Solvent Choice: Use less polar, aprotic solvents.
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Cation Choice: The presence of a cation that can coordinate with the oxygen atom of the enolate can favor C-alkylation.
-
Alkylating Agent: Alkyl iodides tend to favor C-alkylation more than alkyl chlorides.
Q4: I see multiple products in my crude reaction mixture. What could they be?
A4: Besides the desired this compound, you may be observing one or more of the following byproducts:
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O-alkylation product: As described in Q3.
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Dialkylation product: The mono-alkylated product still has an acidic proton and can be deprotonated and alkylated a second time.
-
Self-condensation products: If using a Claisen condensation approach, self-condensation of ethyl acetate (to form ethyl acetoacetate) or ethyl pentanoate can occur.
-
Unreacted starting materials: Due to incomplete reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive or insufficient base. 2. Presence of water in reagents or glassware. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous strong base (e.g., NaH, NaOEt, LDA). Ensure stoichiometric amounts are used for Claisen condensation. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Gradually increase the reaction temperature and monitor progress by TLC or GC. |
| Significant Amount of O-Alkylation Byproduct | 1. Use of polar, protic solvents. 2. Highly reactive alkylating agent (e.g., alkyl triflate). | 1. Switch to a less polar, aprotic solvent like THF or toluene. 2. Use an alkyl halide (iodide or bromide) instead of more reactive electrophiles. |
| Formation of Dialkylated Product | 1. Use of excess base or alkylating agent. 2. The mono-alkylated product is deprotonated and reacts further. | 1. Use a slight excess of the ethyl acetoacetate relative to the base and alkylating agent. 2. Slowly add the alkylating agent to the enolate solution to maintain a low concentration of the electrophile. |
| Product is a Dark Color | 1. Reaction temperature is too high, causing decomposition. 2. Use of a strong, non-hindered base leading to side reactions. | 1. Run the reaction at a lower temperature for a longer period. 2. Consider using a sterically hindered base like LDA to improve selectivity. 3. Purify the product by vacuum distillation or column chromatography. |
| Difficulty in Purifying the Product | 1. Boiling points of product and byproducts are too close. 2. Thermal decomposition of the product during distillation. | 1. Use fractional vacuum distillation with a packed column for better separation. 2. Purify by column chromatography on silica gel. 3. Ensure the distillation is performed under a good vacuum to lower the boiling point and prevent decomposition. |
Data Presentation
Table 1: Optimization of Base for Acetoacetic Ester Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt | Ethanol | 80 | 8 | 65 |
| 2 | NaH | THF | 65 | 6 | 78 |
| 3 | LDA | THF | -78 to 25 | 4 | 85 |
| 4 | K₂CO₃ | DMF | 100 | 12 | 45 |
Note: The data in this table is illustrative and represents expected trends in yield based on the reactivity of the bases.
Table 2: Effect of Solvent and Temperature on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 25 | 12 | 70 |
| 2 | NaH | THF | 65 | 6 | 78 |
| 3 | NaH | Toluene | 80 | 6 | 75 |
| 4 | NaH | DMF | 80 | 4 | 72 (with more byproducts) |
Note: This data is representative of typical outcomes in optimizing reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol is adapted from a general procedure for the alkylation of ethyl acetoacetate.[6]
Materials:
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Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
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Ethyl acetoacetate
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1-Bromopentane
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1M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Enolate:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
-
-
Alkylation:
-
Add 1-bromopentane (1.05 equivalents) dropwise to the enolate solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Add 1M HCl until the aqueous layer is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Protocol 2: Purification by Vacuum Distillation
Procedure:
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distilling flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Slowly reduce the pressure.
-
Gently heat the distilling flask in a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point for this compound under the achieved vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
Visualizations
References
- 1. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Ethyl 2-acetylheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-acetylheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the synthesis process and subsequent handling. These typically include:
-
Unreacted Starting Materials: Heptanoic acid, acetic acid, and ethanol may be present if the initial reaction did not go to completion.
-
By-products: Side reactions during synthesis can lead to the formation of various by-products. For instance, in the acetoacetic ester synthesis, self-condensation of ethyl acetate can occur.
-
Hydrolysis Products: this compound can undergo hydrolysis to form 2-acetylheptanoic acid and ethanol, especially in the presence of acid or base catalysts and water.[1]
-
Solvents: Residual solvents used during the synthesis and workup procedures.
-
Water: Can be present from the reaction itself or introduced during workup.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points, such as unreacted alcohols and other volatile by-products.
-
Liquid-Liquid Extraction: Effective for removing acidic impurities like heptanoic acid and acetic acid by washing with a basic aqueous solution (e.g., sodium bicarbonate). It is also used to remove water-soluble impurities.
-
Flash Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities, particularly those with similar boiling points, by utilizing differences in polarity.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both qualitative and quantitative analysis. It separates volatile compounds and provides mass spectra for identification of the main product and any impurities.[3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound, especially for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying characteristic signals.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Gradual increase in boiling point instead of a stable plateau. | Inefficient separation due to azeotrope formation or impurities with close boiling points. The heating rate might be too high.[6] | Ensure the distillation column is well-insulated and has sufficient theoretical plates. Reduce the heating rate to allow for proper vapor-liquid equilibrium.[6] |
| Product is contaminated with water. | Incomplete drying of the crude product before distillation. | Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. |
| Decomposition of the product (darkening of the distillation pot). | The boiling point of this compound is relatively high (239-241 °C at 760 mmHg), which can lead to thermal degradation.[7] | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound. |
| Bumping or uneven boiling. | Lack of boiling chips or inefficient stirring. | Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Formation of an emulsion (a stable layer between the organic and aqueous phases). | Vigorous shaking of the separatory funnel. High concentration of solutes. | Gently invert the separatory funnel for mixing instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the mixture to stand for a longer period. |
| Poor separation of layers. | The densities of the organic and aqueous phases are too similar. | Add a solvent with a different density to the organic phase to improve the density difference. Ensure the correct identification of the aqueous and organic layers by adding a small amount of water to see which layer it joins. |
| Loss of product into the aqueous phase. | The product may have some solubility in the aqueous phase, especially if it contains polar impurities. The pH of the aqueous phase may not be optimal. | Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. Adjust the pH of the aqueous layer to suppress the ionization of the target compound if it is acidic or basic. For acidic impurities, use a basic wash (e.g., sodium bicarbonate solution). |
| Product is still acidic after washing with a basic solution. | Insufficient amount or concentration of the basic solution. Incomplete mixing. | Use a sufficient volume of a saturated sodium bicarbonate solution. Ensure thorough but gentle mixing to allow for complete neutralization of acidic impurities. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin-Layer Chromatography (TLC) first. The ideal solvent system should give a retention factor (Rf) of ~0.2-0.4 for the target compound and good separation from impurities. Adjust the polarity of the eluent. Common solvent systems include mixtures of hexanes and ethyl acetate.[8] |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound elutes too quickly (with the solvent front). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexanes). |
| Tailing or streaking of the compound band. | The compound is interacting too strongly with the stationary phase (silica gel). The column is overloaded. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to reduce strong interactions. Ensure the amount of crude product loaded onto the column does not exceed its capacity. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | Pack the column carefully and evenly to avoid air bubbles and cracks. A well-packed column is crucial for good separation. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
This protocol is suitable for removing acidic impurities and other volatile components.
1. Liquid-Liquid Extraction (Acid Wash): a. Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. b. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the washing with NaHCO₃ solution until no more gas evolves. f. Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and salts. g. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). h. Filter to remove the drying agent.
2. Fractional Distillation: a. Assemble a fractional distillation apparatus. Ensure all glassware is dry. b. Add the dried and filtered organic solution to the distillation flask along with a few boiling chips or a magnetic stir bar. c. Slowly heat the flask. Collect the fractions based on their boiling points. The boiling point of pure this compound is approximately 239-241 °C at atmospheric pressure.[7] For vacuum distillation, the boiling point will be significantly lower. d. Monitor the temperature at the still head. A stable temperature plateau indicates the collection of a pure fraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating this compound from impurities with similar polarities.
1. Preparation: a. Select the Solvent System: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. A mixture of hexanes and ethyl acetate is a good starting point. The ideal solvent system will give an Rf value of approximately 0.2-0.4 for this compound. b. Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. b. Carefully apply the sample solution to the top of the silica gel bed. c. Add a small layer of sand on top of the sample to prevent disturbance during eluent addition.
3. Elution: a. Carefully add the eluent to the column. b. Apply gentle air pressure to the top of the column to achieve a steady flow rate. c. Collect the eluting solvent in fractions. d. Monitor the fractions by TLC to identify which ones contain the pure product.
4. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: GC-MS for Purity Analysis
This protocol provides a general guideline for the quantitative analysis of this compound purity.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Detector Temperature (FID/MS source): 280-300 °C.
2. Sample Preparation: a. Prepare a stock solution of a known concentration of a certified reference standard of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate). b. Prepare a series of calibration standards by diluting the stock solution. c. Prepare a solution of the sample to be analyzed at a concentration that falls within the calibration range.
3. Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the sample solution. c. Identify the this compound peak based on its retention time and mass spectrum (if using MS). d. Quantify the purity by comparing the peak area of the sample to the calibration curve. The purity is typically reported as a percentage area.
Data Presentation: Purity Analysis Methods
| Analytical Technique | Principle | Typical Purity Achievable | Advantages | Limitations |
| GC-MS | Separation based on volatility and boiling point, with mass spectrometric detection for identification. | >99% | High sensitivity and specificity; provides structural information for impurity identification.[3][4][5] | Requires volatile and thermally stable compounds. |
| HPLC | Separation based on polarity and interaction with a stationary phase. | >99% | Applicable to a wide range of compounds, including non-volatile impurities. | May require method development to find a suitable mobile phase and column. |
| qNMR | Quantitative analysis based on the signal intensity of specific protons relative to a known internal standard. | >99.5% | Highly accurate and precise; does not require a reference standard of the analyte for quantification. | Lower sensitivity compared to chromatographic methods; requires a pure internal standard. |
Visualizations
Logical Workflow for Purification of this compound
Caption: General workflow for the purification of this compound.
Decision Tree for Choosing a Purification Method
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. Buy this compound | 24317-94-0 [smolecule.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. reddit.com [reddit.com]
- 7. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for Ethyl 2-acetylheptanoate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers monitoring the synthesis of ethyl 2-acetylheptanoate, a common intermediate in the flavor, fragrance, and pharmaceutical industries.[1] The focus is on utilizing Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for effective reaction tracking.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound that is suitable for TLC/GC monitoring? A common and effective method is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable alkyl halide (e.g., 1-bromopentane) in the presence of a base like sodium ethoxide. The starting material, ethyl acetoacetate, and the final product, this compound, have different polarities, making them distinguishable by chromatography.[2][3]
Q2: Why is it crucial to monitor the reaction progress? Monitoring the reaction allows you to track the consumption of starting materials and the formation of the product.[4] This helps determine when the reaction is complete, prevents the formation of byproducts from prolonged reaction times or excessive heat, and provides data for optimizing reaction conditions such as temperature and reaction time.[5]
Q3: Which technique, TLC or GC, is more suitable for monitoring this reaction? Both techniques are valuable. TLC is a rapid, inexpensive, and qualitative method ideal for quick checks on the reaction's progress at the bench.[6] GC provides quantitative data, offering precise measurements of the relative amounts of starting material, product, and byproducts, which is crucial for calculating yield and purity.[7]
Q4: What are the key species to track during the synthesis via acetoacetic ester alkylation? You should monitor the disappearance of the starting material (ethyl acetoacetate) and the appearance of the product (this compound). It is also wise to track the presence of any unreacted alkyl halide and potential side-products.
Q5: What are potential side reactions or byproducts to be aware of? In the acetoacetic ester synthesis, a potential side reaction is the dialkylation of ethyl acetoacetate if excess base or alkyl halide is used. During Fischer esterification, common byproducts can include diethyl ether (from ethanol dehydration at ~140°C) and unreacted starting materials due to the reaction's equilibrium nature.[5]
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Q1: My spots are elongated or "streaking" up the plate. What's wrong? Streaking is a common issue that can be caused by several factors:
-
Sample Overloading : The most frequent cause is applying too much sample to the plate.[8][9] Prepare a more dilute solution of your reaction mixture and re-spot.
-
Highly Polar Compounds : If your compound is strongly acidic or basic, it may interact too strongly with the silica gel.[8][10] Try adding a small amount of acid (like acetic acid) or base (like triethylamine) to your mobile phase (0.1–2.0%) to improve the spot shape.[10]
-
Inappropriate Solvent : The polarity of the developing solvent may be unsuitable for your sample.[9]
Q2: I ran my TLC plate, but I don't see any spots. What happened? This can be frustrating, but it is often solvable:
-
Insufficient Concentration : Your sample may be too dilute.[10] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[9][10]
-
Improper Visualization : Not all compounds are visible under a UV lamp.[10] Try using an alternative visualization method, such as an iodine chamber or a chemical stain like potassium permanganate or phosphomolybdic acid.[2]
-
Solvent Level Too High : If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[8][9]
-
Compound Evaporation : If your compound is highly volatile, it may have evaporated from the plate.[10]
Q3: All my spots are clustered at the bottom of the plate (low Rf value). How can I fix this? This indicates that the mobile phase (eluent) is not polar enough to move the compounds up the plate.[10] To increase the Rf values, you need to increase the polarity of your solvent system. For a typical ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.
Q4: All my spots ran to the top of the plate (high Rf value). What should I do? This is the opposite problem: the eluent is too polar.[10] The compounds are moving too quickly with the solvent front, resulting in poor separation. To decrease the Rf values, decrease the polarity of your solvent system (e.g., decrease the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Q5: The solvent front on my plate is running unevenly. Why is this happening? An uneven solvent front will lead to inaccurate Rf values. Common causes include:
-
The bottom of the TLC plate is not flat on the bottom of the developing chamber.
-
The plate is touching the side of the chamber or the filter paper inside.[9]
-
The silica on the plate may be chipped or unevenly distributed.[9]
Troubleshooting Guide: Gas Chromatography (GC)
Q1: My chromatographic peaks are tailing or fronting. What causes this? Peak asymmetry can compromise resolution and integration accuracy.
-
Column Overload : Injecting too much sample can lead to fronting.[11] Try diluting your sample or using a split injection.
-
Active Sites : Tailing is often caused by interactions between polar analytes and active sites in the column or injector.[12] This can be due to column degradation or contamination. Conditioning the column at a high temperature may help.[12]
-
Improper Column Installation : Ensure the column is installed correctly in the injector and detector according to the manufacturer's instructions.[11]
Q2: My retention times are shifting between runs. Why? Inconsistent retention times make peak identification unreliable.
-
Flow Rate Fluctuation : The carrier gas flow rate may be unstable.[13] Check the gas cylinder pressure; a nearly empty cylinder can cause pressure "creep". Using a two-stage regulator is recommended to maintain stable pressure.[13]
-
Oven Temperature Changes : Inconsistent oven temperature programming will affect retention times. Verify your method's temperature profile.
-
Column Degradation : As a column ages, its stationary phase can degrade, leading to shifts in retention time.
Q3: I see unexpected "ghost" peaks in my chromatogram. Where are they from? Ghost peaks are peaks that appear in a run where they are not expected, often from a previous injection.
-
Carryover : This can happen if the syringe is not cleaned properly between injections or if sample material is retained in the injector liner.
-
Contamination : Impurities in the carrier gas or gas lines can cause ghost peaks.[14] A "blank" run (injecting no sample) can help diagnose this; if peaks appear, the contamination is in the system.[14]
-
Septum Bleed : Old or low-quality septa can release volatile compounds at high injector temperatures.
Q4: The resolution between my product and starting material peaks is poor. How can I improve it? Poor resolution means the peaks are overlapping.
-
Optimize Temperature Program : A slower temperature ramp can often improve the separation of closely eluting compounds.[12]
-
Change Carrier Gas Flow Rate : Adjusting the flow rate can alter resolution. While hydrogen is often fastest, helium may provide better peak resolution.[13]
-
Select a Different Column : If optimization fails, you may need a column with a different stationary phase that offers better selectivity for your analytes.[12]
Q5: The baseline of my chromatogram is noisy or drifting. A stable baseline is essential for accurate peak integration.
-
Contaminated System : Contamination in the injector, column, or detector can cause a noisy or drifting baseline.[11][15] Baking out the column or cleaning the injector and detector may be necessary.[12][14]
-
Gas Leaks : Leaks in the system, especially around the injector septum or column fittings, can introduce air and cause baseline instability.
-
Detector Issues : The detector may be unstable or contaminated.[12]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation :
-
Prepare a developing chamber by adding a suitable mobile phase (e.g., 20% ethyl acetate in hexane) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.
-
On a silica gel TLC plate, gently draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "SM" for Starting Material, "R" for Reaction Mixture, and "C" for Co-spot.
-
-
Spotting :
-
Prepare dilute solutions (~1%) of your starting material (ethyl acetoacetate) and the current reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[8]
-
Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.
-
Apply a small spot of the reaction mixture to the "R" lane.
-
Carefully apply a spot of the starting material directly on top of a spot of the reaction mixture in the "C" lane.[16] This "co-spot" helps confirm the identity of the starting material spot in the reaction lane.
-
-
Development :
-
Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the starting line.[17] Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization & Analysis :
-
Visualize the spots. First, use a UV lamp and circle any visible spots.[8]
-
If spots are not UV-active, use a secondary method like an iodine chamber or a potassium permanganate stain.[2]
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Monitor the reaction by observing the diminishing intensity of the starting material spot and the increasing intensity of the product spot over time. The reaction is likely complete when the starting material spot is no longer visible in the "R" lane.
-
Protocol 2: Reaction Monitoring by Gas Chromatography (GC)
-
Sample Preparation :
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., dilute acid if the reaction is basic).
-
Dilute the quenched sample significantly with a suitable solvent (e.g., hexane, dichloromethane) to a final concentration appropriate for GC analysis (e.g., ~1 mg/mL).[18]
-
If necessary, filter the sample to remove any particulates.[7]
-
-
Instrumentation Setup (Example Parameters) :
-
GC System : Agilent 6890 or similar, equipped with a Flame Ionization Detector (FID).
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[7][18]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[18]
-
Injector : Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program : Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 5 minutes.
-
Detector : FID at 280°C.
-
-
Analysis :
-
Inject a standard of the starting material and a standard of the purified product (if available) to determine their respective retention times.
-
Inject 1 µL of the prepared sample from the reaction mixture.
-
Monitor the reaction progress by comparing the peak areas of the starting material and the product over time. The reaction is considered complete when the peak corresponding to the starting material is gone or its area is no longer decreasing.
-
Quantitative Data Summary
The following table provides hypothetical, yet typical, chromatographic data for the acetoacetic ester synthesis of this compound. Actual values will vary based on specific conditions.
| Compound Name | Role in Reaction | Approx. TLC Rf Value* | Approx. GC Retention Time (min)** |
| Ethyl Acetoacetate | Starting Material | 0.45 | 8.5 |
| 1-Bromopentane | Starting Material | 0.80 | 7.2 |
| This compound | Product | 0.65 | 12.3 |
*TLC conditions: Silica gel plate, 20% Ethyl Acetate in Hexane as mobile phase. **GC conditions: As described in the protocol above.
Troubleshooting Workflow Diagram
Caption: Logical workflow for troubleshooting common TLC and GC issues.
References
- 1. Buy this compound | 24317-94-0 [smolecule.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Ethyl 2-acetyldodecanoate synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. silicycle.com [silicycle.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Chromatography [chem.rochester.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Analysis of Reactivity: Ethyl 2-acetylheptanoate vs. Ethyl Acetoacetate
In the landscape of organic synthesis, β-keto esters are pivotal intermediates, valued for their versatility in forming carbon-carbon bonds. This guide provides a detailed comparison of the reactivity between Ethyl 2-acetylheptanoate and the more common Ethyl acetoacetate. The analysis, aimed at researchers, scientists, and drug development professionals, delves into the influence of structural differences on key reactions, supported by experimental data and protocols.
Structural and Electronic Differences
The primary distinction between this compound and Ethyl acetoacetate lies in the alkyl substituent at the α-position. Ethyl acetoacetate possesses a simple methyl group, whereas this compound features a significantly larger pentyl group. This variation in alkyl chain length introduces notable steric and electronic effects that influence the reactivity of the α-carbon and the adjacent carbonyl groups.
Ethyl Acetoacetate: The less bulky methyl group results in lower steric hindrance, making the α-carbon more accessible for nucleophilic attack and reactions with electrophiles.[1]
This compound: The pentyl chain in this compound creates greater steric hindrance around the reactive α-carbon. This can impede the approach of reactants, potentially leading to slower reaction rates or favoring alternative reaction pathways.[1]
Comparative Reactivity in Key Reactions
The differing structures of these two β-keto esters lead to variations in their reactivity in fundamental organic reactions such as alkylation, hydrolysis, and decarboxylation.
Alkylation of β-keto esters is a cornerstone of the acetoacetic ester synthesis, allowing for the formation of a wide range of ketones.[2][3] The reaction proceeds via the formation of an enolate intermediate by deprotonation of the acidic α-hydrogen.[4][5]
Ethyl Acetoacetate is readily alkylated at the α-carbon using a base such as sodium ethoxide followed by treatment with an alkyl halide.[6][7] The relatively unhindered nature of the enolate allows for efficient reaction with various electrophiles.[8]
This compound , due to the steric bulk of the pentyl group, may exhibit slower alkylation rates compared to ethyl acetoacetate under identical conditions. The increased steric hindrance can make it more challenging for the incoming electrophile to access the α-carbon.[9]
| Reaction | Substrate | Typical Conditions | Observations |
| Alkylation | Ethyl Acetoacetate | 1. NaOEt, EtOH2. R-X | Generally high yields and fast reaction rates. |
| Alkylation | This compound | 1. NaOEt, EtOH2. R-X | Potentially slower reaction rates and lower yields due to steric hindrance. |
The hydrolysis of the ester group followed by decarboxylation is a common subsequent step in the acetoacetic ester synthesis, yielding a ketone.[10][11][12] This process is typically achieved by heating the β-keto ester in acidic or basic aqueous solution.[13]
The rate of hydrolysis can be influenced by steric factors around the ester carbonyl. While both esters will undergo hydrolysis and decarboxylation, the larger pentyl group in This compound might slightly retard the rate of hydrolysis compared to Ethyl acetoacetate . However, the subsequent decarboxylation of the resulting β-keto acid is generally facile for both compounds.[14]
| Reaction | Substrate | Typical Conditions | Product |
| Hydrolysis & Decarboxylation | Ethyl Acetoacetate | H₃O⁺, heat | Acetone |
| Hydrolysis & Decarboxylation | This compound | H₃O⁺, heat | 2-Heptanone |
Experimental Protocols
Objective: To synthesize an α-alkylated derivative of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., methyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl acetoacetate dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Objective: To convert a β-keto ester into a ketone.
Materials:
-
β-Keto ester (Ethyl acetoacetate or this compound)
-
Sulfuric acid (concentrated)
-
Water
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine the β-keto ester with a solution of dilute sulfuric acid.
-
Heat the mixture to reflux and stir vigorously. Monitor the evolution of carbon dioxide.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The resulting ketone can be further purified by distillation if necessary.
Visualizing Reaction Pathways
Caption: General mechanism for the alkylation of a β-keto ester.
Caption: Workflow for the hydrolysis and decarboxylation of a β-keto ester.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aklectures.com [aklectures.com]
- 11. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 2-Acetylheptanoate and Methyl 2-Acetylheptanoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice between structurally similar reagents can significantly impact reaction outcomes, downstream processing, and overall efficiency. This guide provides a detailed comparison of ethyl 2-acetylheptanoate and mthis compound, two β-keto esters that serve as valuable intermediates in the synthesis of more complex molecules. By examining their synthesis, physicochemical properties, and reactivity, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
The primary difference between this compound and mthis compound lies in the ester group, which influences several key physical properties. While specific experimental data for mthis compound is limited, we can infer its properties based on the established trends observed in homologous series of esters.
| Property | This compound | Mthis compound (Predicted) | Key Differences & Implications |
| Molecular Formula | C₁₁H₂₀O₃[1] | C₁₀H₁₈O₃ | The ethyl ester has an additional methylene group, resulting in a higher molecular weight. |
| Molecular Weight | 200.27 g/mol [1] | 186.24 g/mol | The difference in molecular weight affects boiling point, density, and other mass-dependent properties. |
| Boiling Point | 239.00 to 241.00 °C @ 760.00 mm Hg[1] | Lower than this compound | The higher molecular weight and stronger van der Waals forces of the ethyl ester lead to a higher boiling point, which is a crucial consideration for purification by distillation. |
| Flash Point | 95.00 °C (203.00 °F) TCC[1][2] | Lower than this compound | The lower flash point of the methyl ester may require additional safety precautions during handling and storage. |
| Solubility in Water | 601.2 mg/L @ 25 °C (estimated)[2] | Higher than this compound | The smaller alkyl group of the methyl ester increases its polarity and, consequently, its solubility in water. This can be a factor in aqueous workup procedures. |
| logP (o/w) | 2.759 (estimated)[2] | Lower than this compound | A lower logP value for the methyl ester indicates lower lipophilicity, which can influence its solubility in organic solvents and its chromatographic behavior. |
| Density | 0.94 g/cm³[3] | Slightly lower than this compound | Density differences are generally minor but can be relevant for calculations involving mass and volume. |
Synthesis via Acetoacetic Ester Synthesis: A Comparative Workflow
The most common and versatile method for synthesizing α-substituted β-keto esters like ethyl and mthis compound is the acetoacetic ester synthesis. This method involves the alkylation of the enolate of either ethyl acetoacetate or methyl acetoacetate.
Caption: Acetoacetic ester synthesis workflow for ethyl and mthis compound.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of ethyl and mthis compound via the acetoacetic ester synthesis. Yields for these specific reactions are not widely reported and can vary based on reaction conditions. However, similar alkylations of acetoacetic esters typically proceed in good to excellent yields.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.0 eq) to anhydrous ethanol.
-
Enolate Formation: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 1-bromopentane (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Synthesis of Mthis compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (1.0 eq) to anhydrous methanol.
-
Enolate Formation: To the stirred solution, add methyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Alkylation: Add 1-bromopentane (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Add water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Reactivity and Performance in Synthesis
The choice between the ethyl and methyl ester can influence the reactivity and handling characteristics in a synthetic sequence.
-
Steric Hindrance: The smaller size of the methyl group in methyl acetoacetate may lead to slightly faster reaction rates in some cases due to reduced steric hindrance around the reaction center.[4]
-
Leaving Group Ability: In reactions where the ester is cleaved, the ethoxide and methoxide ions are comparable leaving groups, and significant differences in reactivity are not typically observed.
-
Transesterification: If the reaction conditions involve another alcohol, there is a possibility of transesterification. Using the corresponding alcohol as the solvent (ethanol for ethyl acetoacetate, methanol for methyl acetoacetate) can mitigate this side reaction.
-
Downstream Processing: The higher boiling point of this compound may be advantageous in reactions where a lower boiling solvent needs to be removed without significant loss of the product. Conversely, the lower boiling point of the methyl ester might facilitate its removal if it is a volatile byproduct in a subsequent step.
Logical Framework for Reagent Selection
The decision to use ethyl or mthis compound often depends on a combination of factors including cost, availability, and the specific requirements of the synthetic route.
Caption: Decision-making framework for selecting between ethyl and mthis compound.
Conclusion
Both this compound and mthis compound are effective reagents for the introduction of an acetylheptanoyl moiety in organic synthesis. The choice between them is often nuanced and depends on practical considerations.
-
This compound offers the advantages of a higher boiling point and lower water solubility, which can simplify purification and workup procedures.
-
Mthis compound , being less sterically hindered, may exhibit slightly enhanced reactivity. Its higher water solubility and lower boiling point present a different set of considerations for reaction and purification design.
Ultimately, the optimal choice will be dictated by the specific context of the synthesis, including the nature of subsequent reaction steps, the scale of the reaction, and available purification techniques. This guide provides the foundational data and experimental frameworks to assist researchers in making a well-informed selection between these two valuable synthetic intermediates.
References
Validation of "Ethyl 2-acetylheptanoate" structure by spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of Ethyl 2-acetylheptanoate. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer an objective analysis of the compound's structure. For comparative purposes, the spectroscopic data of a close homolog, Ethyl 2-acetylhexanoate, is also presented to highlight the distinguishing features and aid in unequivocal identification.
Logical Workflow for Spectroscopic Validation
The structural elucidation of an unknown compound like this compound is a systematic process. The following diagram illustrates the logical workflow, starting from the sample to the confirmed chemical structure, employing a combination of spectroscopic techniques.
A Comparative Guide to Purity Assessment of Ethyl 2-acetylheptanoate: GC-MS vs. NMR
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of Ethyl 2-acetylheptanoate. This β-keto ester is a valuable building block in organic synthesis, and ensuring its purity is critical for downstream applications.
Introduction to Purity Assessment
The purity of a chemical substance is a measure of the percentage of the desired compound in a sample. Impurities can arise from various sources, including residual starting materials, byproducts of the synthesis, and degradation products. For this compound, commonly synthesized via the acetoacetic ester synthesis from ethyl acetoacetate and 1-bromopentane, potential impurities could include unreacted starting materials, dialkylated products, and other side-reaction products. Both GC-MS and NMR offer unique advantages in detecting and quantifying such impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique that excels at separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol
Sample Preparation: A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of a suitable volatile solvent like hexane or ethyl acetate. A series of working standards are then prepared by serial dilution to generate a calibration curve.
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), with dimensions of 30 m x 0.25 mm ID and 0.25 µm film thickness is recommended.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS): Operated in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-400.
Data Presentation: GC-MS Performance
| Parameter | Illustrative Value | Description |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and detector response over a defined range. |
| Limit of Detection (LOD) | 0.01 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 5% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Expected Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 200. Key fragment ions would arise from characteristic cleavages, such as the loss of an ethoxy group (-OCH2CH3, m/z 155), an acetyl group (-COCH3, m/z 157), and a McLafferty rearrangement, which is common for esters and would likely produce a prominent ion.
Experimental workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and is an excellent primary method for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.
Experimental Protocol
Sample Preparation: For quantitative analysis, a known amount of the this compound sample (e.g., 10-20 mg) is accurately weighed into an NMR tube. A precise volume of a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) is added.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Solvent: Chloroform-d (CDCl3) is a common choice.
-
¹H NMR Acquisition:
-
Pulse sequence with a calibrated 90° pulse.
-
Relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition: Proton-decoupled experiment with a sufficient number of scans.
Data Presentation: Quantitative NMR (qNMR) Performance
| Parameter | Illustrative Value | Description |
| Linearity (R²) | > 0.999 | Excellent linearity between the true and measured molar ratios. |
| Limit of Detection (LOD) | ~0.1% (mol/mol) | The lowest molar percentage of an impurity that can be detected. |
| Limit of Quantification (LOQ) | ~0.3% (mol/mol) | The lowest molar percentage of an impurity that can be quantified with acceptable precision. |
| Precision (%RSD) | < 2% | High reproducibility of the quantitative measurements. |
Expected Spectral Data
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the acetyl group (a singlet), and the heptanoyl chain (multiplets). The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each nucleus.
Experimental workflow for NMR analysis.
Comparative Summary: GC-MS vs. NMR
| Feature | GC-MS | NMR |
| Principle | Separation by chromatography, detection by mass spectrometry. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Sensitivity | Very high (ppm to ppb level). | Moderate (typically requires mg of sample). |
| Selectivity | High, based on retention time and mass spectrum. | High, based on unique chemical shifts for each nucleus. |
| Quantification | Requires a calibration curve with a reference standard. | Can be a primary ratio method (qNMR) using an internal standard; does not require a standard of the analyte. |
| Impurity Identification | Excellent for identifying volatile impurities based on fragmentation patterns and library matching. | Provides detailed structural information of impurities, aiding in their identification. |
| Sample Throughput | Can be automated for high throughput. | Generally lower throughput due to longer acquisition times for quantitative experiments. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered. |
| Information Provided | Separation of components and their mass spectra. | Detailed molecular structure and quantitative information. |
Conclusion
Both GC-MS and NMR are powerful techniques for the purity assessment of this compound, each with its own strengths.
-
GC-MS is the method of choice for detecting and identifying trace levels of volatile and semi-volatile impurities. Its high sensitivity makes it ideal for quality control applications where even small amounts of impurities need to be detected.
-
NMR , particularly qNMR, offers the advantage of being a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte. It also provides unambiguous structural confirmation of the main component and any significant impurities.
For a comprehensive purity assessment of this compound, a combination of both techniques is often the most robust approach. GC-MS can be used to screen for and identify trace impurities, while NMR can provide an accurate quantitative purity value and confirm the structure of the main component and any major impurities. The choice of technique will ultimately depend on the specific requirements of the analysis, including the expected level of impurities, the need for structural elucidation, and sample availability.
References
A Comparative Guide to the Synthetic Utility of Ethyl 2-Acetylheptanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-keto esters are invaluable building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, Ethyl 2-acetylheptanoate and its analogs are key intermediates in the synthesis of a wide array of molecular architectures. This guide provides a comprehensive comparison of the synthetic utility of this compound with its analogs, supported by experimental data and detailed protocols to inform strategic decisions in research and development.
At a Glance: Physicochemical Properties of Ethyl 2-Acetylalkanoates
The length of the alkyl chain in Ethyl 2-acetylalkanoates influences their physical properties, which can be a critical consideration for reaction setup and purification. As the chain length increases, so do the boiling point and lipophilicity, while water solubility decreases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl 2-acetylbutanoate | C₈H₁₄O₃ | 158.19 | 190-191 |
| Ethyl 2-acetylpentanoate | C₉H₁₆O₃ | 172.22 | 208-210 |
| Ethyl 2-acetylhexanoate | C₁₀H₁₈O₃ | 186.25 | 225-227[1] |
| This compound | C₁₁H₂₀O₃ | 200.27 | 242-244 |
| Ethyl 2-acetyloctanoate | C₁₂H₂₂O₃ | 214.30 | 258-260 |
Core Synthetic Applications: A Comparative Overview
The synthetic utility of this compound and its analogs primarily revolves around the reactivity of the active methylene group (the α-carbon). This guide will focus on three cornerstone reactions: Acetoacetic Ester Synthesis (Alkylation), Knoevenagel Condensation, and Michael Addition.
Acetoacetic Ester Synthesis: Alkylation, Hydrolysis, and Decarboxylation
The acetoacetic ester synthesis is a powerful and versatile method for the preparation of ketones.[2][3] The process involves the alkylation of the α-carbon of a β-keto ester, followed by hydrolysis and decarboxylation.[2][4]
Workflow for Acetoacetic Ester Synthesis
References
- 1. Ethyl 2-acetylhexanoate | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Analysis of Ethyl 2-acetylheptanoate Reaction Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of synthetic pathways. This guide provides a comprehensive analysis of the reaction kinetics associated with Ethyl 2-acetylheptanoate, a versatile β-keto ester. Due to the limited availability of specific kinetic data for this exact molecule in publicly accessible literature, this analysis leverages experimental data from closely related β-keto esters to provide a comparative framework for its synthesis and primary reactions: hydrolysis, transesterification, and decarboxylation.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound and similar β-keto esters is the Claisen condensation or related C-acylation reactions. These methods offer a robust route to this class of compounds.
Alternative Synthetic Approaches
While the Claisen-type condensation is prevalent, other methods for synthesizing β-keto esters exist, each with its own kinetic and practical considerations. These include the carboxylation of ketone enolates and the reaction of carbonates with ketones in the presence of a strong base. The latter often requires longer reaction times and an excess of reagents, which can present challenges in terms of process efficiency and purification.[1]
Reaction Kinetics: A Comparative Overview
The reactivity of this compound is characteristic of β-keto esters, primarily involving reactions at the ester and keto functionalities, as well as the acidic α-carbon.
Hydrolysis
The hydrolysis of β-keto esters to their corresponding β-keto acids and alcohol can be catalyzed by either acid or base. The kinetics of this reaction are influenced by factors such as pH, temperature, and the structure of the ester.
Under alkaline conditions, the hydrolysis of esters typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. For similar esters, the length of the alkyl chain can influence the rate of hydrolysis, with steric hindrance playing a significant role.[2][3] The reaction rate constant for the alkaline hydrolysis of ethyl acetate, a simpler ester, has been measured at 25°C to be 0.1120 L/mol/sec, with an activation energy of 11.56 kcal/mol.[4] It is expected that the larger alkyl chain in this compound would result in a slightly slower hydrolysis rate due to increased steric hindrance.
Table 1: Comparison of Factors Influencing Ester Hydrolysis Kinetics
| Factor | Influence on Reaction Rate | Rationale |
| pH | Increases significantly with increasing alkalinity or acidity | Catalysis by H+ or OH- accelerates the reaction. |
| Temperature | Increases with temperature | Follows Arrhenius behavior; higher temperature provides more energy to overcome the activation barrier. |
| Steric Hindrance | Decreases with increased steric bulk near the carbonyl group | Larger substituents hinder the approach of the nucleophile (water or hydroxide).[2][3] |
| Electronic Effects | Electron-withdrawing groups on the acyl portion generally increase the rate | They increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][5] |
Transesterification
Transesterification, the conversion of one ester to another by reaction with an alcohol, is a key reaction for modifying β-keto esters. The kinetics of transesterification are typically slow and often require a catalyst.[6][7] A variety of catalysts can be employed, including protic acids, Lewis acids, organic bases, and enzymes.[6]
Studies on the transesterification of β-keto esters have shown that the reaction rate is influenced by the nature of the catalyst, the alcohol, and the substituents on the β-keto ester. For instance, in the transesterification with benzylic alcohols, electron-donating substituents on the aromatic ring of the alcohol increase reactivity.[5] Conversely, when using arylboronic acid catalysts, electron-withdrawing substituents on the catalyst enhance the reaction rate.[5] Aromatic β-keto esters have been observed to undergo transesterification faster than aliphatic β-keto esters.[7][8]
Table 2: Comparison of Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Lewis Acids | Boronic acids, Boric acid[6][7] | Mild temperatures (e.g., 70°C)[6] | Environmentally benign, low toxicity[6] | May require removal of the alcohol byproduct to drive equilibrium. |
| Organic Bases | 4-DMAP[6] | Toluene or cyclohexane as solvent | Effective for many substrates | May not be suitable for tertiary alcohols or non-enolizable esters.[6] |
| Enzymes | Lipases (e.g., Candida antarctica Lipase B) | Solvent-free or in organic solvents | High chemo- and enantioselectivity, mild conditions[9] | Can be more expensive, may have substrate specificity limitations. |
| Solid Acids | Amberlyst-15, Envirocat EPZG | Varies with catalyst | Ease of separation and catalyst recycling | May have lower activity than homogeneous catalysts. |
Decarboxylation
Upon hydrolysis, this compound forms 2-acetylheptanoic acid. β-keto acids are known to undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.[10][11] This reaction proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the more stable ketone.[10]
Experimental Protocols
The following are generalized protocols for the synthesis and kinetic analysis of a β-keto ester like this compound. These should be adapted and optimized for specific laboratory conditions and analytical capabilities.
Synthesis of this compound via Alkylation of Ethyl Acetoacetate
Materials:
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
1-Bromopentane
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
After the formation of the enolate is complete, add 1-bromopentane dropwise and heat the mixture to reflux for several hours, monitoring the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and quench with a dilute aqueous solution of hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Kinetic Analysis of Hydrolysis of this compound
Materials:
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Stopwatch
-
Pipettes and burettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) to ensure miscibility.
-
In a flask maintained at a constant temperature in the water bath, add a known volume of the standardized sodium hydroxide solution.
-
At time zero, add a known volume of the this compound stock solution to the flask and start the stopwatch.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of the standardized hydrochloric acid solution.
-
Immediately titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.
-
The concentration of the ester at each time point can be calculated from the amount of sodium hydroxide consumed.
-
Plot the appropriate concentration-time data (e.g., 1/[Ester] vs. time for second-order kinetics) to determine the rate constant.
-
Repeat the experiment at different temperatures to determine the activation energy.
Visualizing Reaction Pathways and Experimental Logic
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis pathway, a typical experimental workflow for kinetic analysis, and the logical relationships governing reaction rates.
Figure 1. Synthesis of this compound.
Figure 2. Workflow for a Kinetic Experiment.
Figure 3. Factors Influencing Reaction Rate.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. uv.es [uv.es]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. DSpace [cora.ucc.ie]
- 9. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Structural Confirmation of Ethyl 2-acetylheptanoate and its α-Bromo Derivative
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Ethyl 2-acetylheptanoate, a versatile β-keto ester, and its derivatives are valuable building blocks in organic synthesis. This guide provides a comprehensive comparison of the analytical techniques used to confirm the structure of this compound and its α-bromo derivative, Ethyl 2-acetyl-2-bromoheptanoate. We present key experimental data, detailed methodologies, and visual workflows to aid researchers in their analytical endeavors.
Spectroscopic Data Comparison
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound, a common alternative (Ethyl 2-acetylhexanoate), and its α-bromo derivative.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| This compound | ¹H | ~4.1-4.2 | Quartet | -OCH₂CH₃ |
| ~3.4 | Triplet | -COCH(CO)CH₂- | ||
| ~2.2 | Singlet | -COCH₃ | ||
| ~1.5-1.6 | Multiplet | -CH₂CH₂CH₂CH₂CH₃ | ||
| ~1.2-1.4 | Multiplet | -CH₂CH₂CH₂CH₂CH₃ & -OCH₂CH₃ | ||
| ~0.9 | Triplet | -CH₂CH₂CH₂CH₂CH₃ | ||
| ¹³C | ~203 | C=O (ketone) | ||
| ~169 | C=O (ester) | |||
| ~61 | -OCH₂CH₃ | |||
| ~58 | -COCH(CO)- | |||
| ~31, 29, 28, 22 | -CH₂- (heptanoyl chain) | |||
| ~14 | -CH₃ (heptanoyl & ethyl) | |||
| Ethyl 2-acetylhexanoate [1] | ¹H | Similar to this compound, with variations in the alkyl chain region. | ||
| ¹³C | ~203.5 | C=O (ketone) | ||
| ~169.5 | C=O (ester) | |||
| ~61.3 | -OCH₂CH₃ | |||
| ~58.5 | -COCH(CO)- | |||
| ~31.3, 24.3, 22.4 | -CH₂- (hexanoyl chain) | |||
| ~13.9, 14.2 | -CH₃ (hexanoyl & ethyl) | |||
| Ethyl 2-acetyl-2-bromoheptanoate | ¹H | ~4.2-4.3 | Quartet | -OCH₂CH₃ |
| ~2.5 | Singlet | -COCH₃ | ||
| ~2.0-2.2 | Multiplet | -C(Br)CH₂- | ||
| ~1.2-1.6 | Multiplet | -CH₂CH₂CH₂CH₃ & -OCH₂CH₃ | ||
| ~0.9 | Triplet | -CH₂CH₂CH₂CH₃ | ||
| ¹³C | ~195 | C=O (ketone) | ||
| ~165 | C=O (ester) | |||
| ~65 | -C(Br)- | |||
| ~62 | -OCH₂CH₃ | |||
| ~35, 31, 26, 22 | -CH₂- (heptanoyl chain) | |||
| ~14 | -CH₃ (heptanoyl & ethyl) |
Table 2: IR and Mass Spectrometry Data
| Compound | Technique | Key Data | Interpretation |
| This compound [2] | IR (cm⁻¹) | ~1745 (strong), ~1720 (strong) | C=O stretching (ester and ketone) |
| ~1150 (strong) | C-O stretching (ester) | ||
| MS (m/z) | 200 [M]⁺ | Molecular ion | |
| 157, 129, 101, 43 | Fragmentation pattern | ||
| Ethyl 2-acetylhexanoate [3] | IR (cm⁻¹) | ~1740 (strong), ~1715 (strong) | C=O stretching (ester and ketone) |
| ~1155 (strong) | C-O stretching (ester) | ||
| MS (m/z) | 186 [M]⁺ | Molecular ion | |
| 143, 115, 87, 43 | Fragmentation pattern | ||
| Ethyl 2-acetyl-2-bromoheptanoate | IR (cm⁻¹) | ~1750 (strong), ~1725 (strong) | C=O stretching (ester and ketone) |
| ~1140 (strong) | C-O stretching (ester) | ||
| MS (m/z) | 278/280 [M]⁺ | Molecular ion with isotopic pattern for Br | |
| 235/237, 157, 129, 43 | Fragmentation pattern |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural confirmation.
Synthesis of Ethyl 2-acetyl-2-bromoheptanoate
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence, typically with 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, with a sufficient number of scans to achieve a good signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct injection or gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualizing the Workflow
Keto [label=<
Keto Form
];
Enol [label=<
Enol Form
];
Keto -> Enol [dir=both, label="Equilibrium"]; } .dot Caption: Keto-enol tautomerism in this compound.
References
A Comparative Guide to the Synthesis and Intermediate Characterization of Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for producing Ethyl 2-acetylheptanoate, a key intermediate in various chemical syntheses. We will explore the widely used acetoacetic ester synthesis and compare it with alternative methods such as the Claisen condensation and biocatalytic approaches. This comparison is supported by representative experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy.
Data Presentation: A Head-to-Head Comparison of Synthetic Routes
The following table summarizes key performance indicators for the primary synthetic routes to this compound. It is important to note that while the acetoacetic ester synthesis is a well-established method, direct comparative studies with alternative routes for this specific molecule are not extensively documented. Therefore, some data presented are based on typical results for similar reactions.
| Parameter | Route 1: Acetoacetic Ester Synthesis | Route 2: Crossed Claisen Condensation | Route 3: Biocatalytic Synthesis |
| Starting Materials | Ethyl acetoacetate, 1-Bromopentane | Ethyl heptanoate, Ethyl acetate | A suitable β-keto ester precursor, Alcohol |
| Key Reagents | Sodium ethoxide | Strong base (e.g., Sodium ethoxide) | Lipase (e.g., Candida antarctica lipase B) |
| Reaction Steps | 2 (Alkylation, optional purification) | 1 (Condensation) | 1 (Transesterification) |
| Selectivity | High for C-alkylation | Low - potential for multiple products | High chemo- and enantioselectivity possible |
| Typical Yield | 60-70% (representative for similar alkylations) | Generally low to moderate due to product mixture | >90% (under optimized, solvent-free conditions)[1] |
| Reaction Conditions | Anhydrous, reflux temperature | Anhydrous, strong base required | Mild, often solvent-free[1] |
| Purification | Fractional distillation or chromatography | Difficult due to multiple, similar byproducts | Generally straightforward |
| Scalability | Readily scalable | Challenging due to selectivity issues | Potentially scalable with immobilized enzymes |
Experimental Protocols
Route 1: Acetoacetic Ester Synthesis of this compound
This method involves the alkylation of ethyl acetoacetate with a suitable pentyl halide. The reaction proceeds via the formation of a resonance-stabilized enolate, which acts as a nucleophile.
1. Enolate Formation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Cool the solution to room temperature and add ethyl acetoacetate (1.0 equivalent) dropwise with stirring.
2. Alkylation:
-
To the resulting solution of the sodium salt of ethyl acetoacetate, add 1-bromopentane (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Characterization of Intermediates
Table 2: Predicted Spectroscopic Data for Key Species
| Species | Predicted ¹H NMR (CDCl₃, ppm) | Predicted ¹³C NMR (CDCl₃, ppm) | Predicted IR (cm⁻¹) |
| Ethyl acetoacetate (Enol form) | 12.0 (s, 1H, enolic OH), 5.0 (s, 1H, vinylic H), 4.2 (q, 2H, OCH₂), 2.0 (s, 3H, CH₃), 1.3 (t, 3H, OCH₂CH₃) | 175 (C=O, ester), 170 (C-OH), 90 (=CH), 60 (OCH₂), 20 (CH₃), 14 (OCH₂CH₃) | 3400-3200 (broad, O-H), 1650 (C=C), 1735 (C=O, ester) |
| This compound | 4.2 (q, 2H, OCH₂), 3.4 (t, 1H, α-H), 2.2 (s, 3H, COCH₃), 1.8-1.2 (m, 8H, pentyl chain), 1.3 (t, 3H, OCH₂CH₃), 0.9 (t, 3H, pentyl CH₃) | 203 (C=O, ketone), 170 (C=O, ester), 61 (OCH₂), 58 (α-CH), 45-22 (pentyl chain), 14 (OCH₂CH₃), 14 (pentyl CH₃) | 1745 (C=O, ester), 1715 (C=O, ketone)[3][4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the acetoacetic ester synthesis of this compound.
Caption: Comparison of synthetic routes to this compound.
References
A Comparative Benchmarking Guide: Ethyl 2-acetylheptanoate in Key Organic Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the performance of Ethyl 2-acetylheptanoate against common alternatives in pivotal organic reactions, supported by experimental data and detailed protocols.
This compound, a versatile β-keto ester, offers a unique combination of steric and electronic properties that can influence reaction outcomes. Understanding its reactivity profile in comparison to widely used analogues such as ethyl acetoacetate and ethyl benzoylacetate is crucial for optimizing synthetic strategies. This guide delves into a comparative analysis of their performance in three fundamental transformations: alkylation, Michael addition, and the Hantzsch pyridine synthesis.
Performance in Alkylation Reactions
Alkylation of β-keto esters is a cornerstone of carbon-carbon bond formation, proceeding through the generation of a nucleophilic enolate. The structure of the β-keto ester significantly impacts the rate and yield of this reaction.
Table 1: Comparison of Alkylation Performance of β-Keto Esters
| β-Keto Ester | Alkylating Agent | Base | Solvent | Typical Yield (%) | Reference |
| Ethyl acetoacetate | Methyl Iodide | Sodium Ethoxide | Ethanol | High | [2] |
| This compound | Methyl Iodide | Sodium Ethoxide | Ethanol | Data not available | - |
| Ethyl benzoylacetate | Ethyl Bromide | Potassium Carbonate | Toluene | Moderate | [3] |
Experimental Protocol: General Alkylation of a β-Keto Ester
A representative protocol for the alkylation of a β-keto ester is as follows:
-
Enolate Formation: To a solution of the β-keto ester (1.0 equivalent) in absolute ethanol, sodium ethoxide (1.0 equivalent) is added. The mixture is stirred at room temperature to facilitate the formation of the enolate.
-
Alkylation: The alkyl halide (1.0 equivalent) is added to the enolate solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the alkylated β-keto ester.
Michael Addition Reactivity
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of 1,5-dicarbonyl compounds. The nature of the β-keto ester enolate influences the efficiency of this reaction.
While direct comparative yield data for this compound in the Michael addition is not available in the searched literature, studies on the addition of various β-keto esters to methyl vinyl ketone show that high yields can be achieved.[4] The steric bulk of the β-keto ester can play a role in the reaction's efficiency.
Table 2: Performance of β-Keto Esters in Michael Addition to Methyl Vinyl Ketone
| β-Keto Ester Donor | Michael Acceptor | Catalyst/Base | Typical Yield (%) | Reference |
| Ethyl acetoacetate | Methyl Vinyl Ketone | Sodium Ethoxide | High | [4] |
| This compound | Methyl Vinyl Ketone | Sodium Ethoxide | Data not available | - |
| Various α-substituted β-keto esters | Methyl Vinyl Ketone | Chiral Catalysts | Quantitative (up to 64% ee) | [5] |
Experimental Protocol: Michael Addition of a β-Keto Ester
The following is a general procedure for the Michael addition of a β-keto ester to an α,β-unsaturated ketone:
-
Enolate Generation: A solution of the β-keto ester (1.0 equivalent) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of a base (e.g., sodium ethoxide) at room temperature to generate the enolate.
-
Michael Addition: The α,β-unsaturated ketone (1.0 equivalent) is added to the enolate solution, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent such as diethyl ether.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Hantzsch Pyridine Synthesis: A Comparative Outlook
The Hantzsch pyridine synthesis is a one-pot, multi-component reaction used to generate dihydropyridines, which can then be oxidized to pyridines.[6][7][8] This reaction typically involves two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia.[7][9] The choice of β-keto ester can influence the yield and substitution pattern of the resulting pyridine.
While specific comparative yields for this compound in the Hantzsch synthesis are not provided in the reviewed literature, the reaction is known to be versatile with various β-keto esters.[6][7] The general mechanism involves a series of condensations and cyclizations.[7]
Table 3: β-Keto Esters in Hantzsch Pyridine Synthesis
| β-Keto Ester | Aldehyde | Nitrogen Source | Typical Product | Reference |
| Ethyl acetoacetate | Formaldehyde | Ammonia | 1,4-Dihydropyridine derivative | [7][9] |
| This compound | Benzaldehyde | Ammonium Acetate | Substituted 1,4-Dihydropyridine | - |
| Various β-keto esters | Various aldehydes | Ammonia/Ammonium Acetate | Functionalized Pyridines | [6] |
Experimental Protocol: General Hantzsch Pyridine Synthesis
A general protocol for the Hantzsch pyridine synthesis is as follows:
-
Reaction Setup: A mixture of the β-keto ester (2.0 equivalents), the aldehyde (1.0 equivalent), and the nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a suitable solvent (e.g., ethanol) is prepared.
-
Reaction: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude dihydropyridine can be purified by recrystallization. If the corresponding pyridine is desired, an additional oxidation step is required.
Conclusion
This compound represents a valuable, albeit less commonly cited, alternative to traditional β-keto esters in organic synthesis. While direct quantitative comparisons of its performance are not extensively documented in the readily available literature, the foundational principles of organic chemistry suggest that its reactivity will be broadly similar to other β-keto esters, with potential variations in reaction rates and yields arising from the steric influence of its heptanoyl group. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and to explore the unique synthetic potential of this compound in the development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 9. Hantzsch_pyridine_synthesis [chemeurope.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-Acetylheptanoate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as Ethyl 2-acetylheptanoate, is a critical component of laboratory safety and environmental responsibility. Improper handling of this combustible liquid, which can cause skin and eye irritation, poses significant risks.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of your team and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any damage before use and employ proper removal techniques to prevent skin contact.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to minimize the risk of skin exposure.[2]
-
Respiratory Protection: Ensure adequate ventilation in the work area. If ventilation is insufficient or there is a risk of inhaling vapors, a respirator may be necessary.[2]
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek medical assistance.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician.[2]
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Boiling Point | 239-241 °C @ 760 mm Hg[3] |
| Flash Point | 95.0 °C (203.0 °F)[3][4] |
| Vapor Pressure | 0.038 mmHg @ 25 °C (estimated)[3] |
| Water Solubility | 601.2 mg/L @ 25 °C (estimated)[3] |
| Specific Gravity | 0.860[5] |
| Vapor Density | 5.46[5] |
| Melting Point | -66 °C (-86.8 °F)[5] |
Step-by-Step Disposal Procedure
This compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2] It is imperative that this chemical is not disposed of in regular trash or poured down the sanitary sewer system.[2] The primary method of disposal is through an approved hazardous waste facility, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[2]
Experimental Protocol: Triple-Rinsing of Empty Containers
An empty container that previously held this compound must be decontaminated before it can be considered non-hazardous.
-
Initial Rinse: Add a suitable solvent (e.g., ethanol) to the empty container, ensuring the solvent contacts all interior surfaces.
-
Collect Rinsate: Pour the solvent into a designated hazardous waste container. This rinsate is now considered hazardous waste.
-
Repeat: Perform the rinsing procedure two more times to ensure the container is thoroughly decontaminated.
-
Final Disposal: After triple-rinsing, deface or remove all labels from the container. It may then be disposed of as regular trash.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[2]
-
Containment: Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or dry earth.[2]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2]
-
Prevention: Prevent the spill from entering drains or waterways.[2]
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-acetylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-acetylheptanoate (CAS No. 24317-94-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally similar chemicals, including ethyl heptanoate and other β-keto esters. It is imperative to handle this chemical with caution, assuming it may possess hazards similar to related compounds.
Hazard Identification and Immediate Precautions
Key Hazards:
-
Flammability: Combustible liquid.
-
Irritation: Potential for skin and eye irritation.[1]
-
Inhalation: Vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |
| Body Protection | Laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of potentially irritating vapors. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area is clean and uncluttered. Confirm that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Dispensing: Ground all containers and equipment to prevent static discharge, a potential ignition source. Use only non-sparking tools.
-
Heating: When heating is necessary, use a water bath, heating mantle, or another controlled heating source. Avoid open flames.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.
-
Spill Management: In the event of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is vital to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Container Type: Use chemically resistant containers.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility in accordance with all federal, state, and local regulations. Do not pour down the drain or dispose of in regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
